molecular formula C6H13NO B2411977 (3S)-4,4-dimethylpyrrolidin-3-ol CAS No. 218602-27-8

(3S)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B2411977
CAS No.: 218602-27-8
M. Wt: 115.176
InChI Key: CUVTUAIJKLXTRO-RXMQYKEDSA-N
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Description

(3S)-4,4-Dimethylpyrrolidin-3-ol (CAS 218602-27-8) is a chiral pyrrolidine derivative of interest in synthetic and medicinal chemistry research. With a molecular formula of C 6 H 13 NO and a molecular weight of 115.17 g/mol, this compound features a stereospecific (S)-configuration and both a hydroxyl and two methyl groups on its pyrrolidine ring system [ ]. This specific structure makes it a valuable scaffold for constructing more complex molecules. As a chiral building block, this compound is primarily used in scientific research for the exploration and synthesis of novel chemical entities. Its defined stereochemistry is critical for studying stereoselective reactions and for creating compounds with potential biological activity. Researchers utilize this and similar chiral pyrrolidines in various fields, including chemistry as intermediates for complex organic molecules, and in biology for investigating interactions with enzymes or receptors [ ]. The presence of both hydrogen bond donor (hydroxyl) and acceptor (tertiary amine) groups within a rigid, defined structure contributes to its potential binding properties. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures for laboratory chemicals should be followed. The compound may require cold-chain transportation and storage to ensure stability [ ].

Properties

IUPAC Name

(3S)-4,4-dimethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3S)-4,4-dimethylpyrrolidin-3-ol, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Table 1: Core Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 218602-27-8[1][2]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]

Table 2: Physicochemical Data of this compound and its Hydrochloride Salt

PropertyThis compound4,4-dimethylpyrrolidin-3-ol hydrochlorideSource
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[4]
Molecular Weight 115.17 g/mol 151.63 g/mol [4]
XLogP3 (Predicted) 0.1N/A
Topological Polar Surface Area (TPSA) 32.3 Ų32.26 Ų[4]
Hydrogen Bond Donor Count 22[4]
Hydrogen Bond Acceptor Count 22[4]
Rotatable Bond Count 00[4]

Note: Experimental values for melting point, boiling point, and solubility of the free base are not currently available in the cited literature.

Synthesis and Experimental Protocols

The enantioselective synthesis of polysubstituted pyrrolidines, such as this compound, is a significant area of research in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly available, general synthetic strategies for chiral 4,4-disubstituted pyrrolidin-3-ols often involve the following key steps. Further investigation into patent literature may provide more detailed synthetic procedures.

Conceptual Synthetic Workflow

A potential synthetic approach could involve the asymmetric reduction of a corresponding 4,4-dimethylpyrrolidin-3-one precursor. This workflow highlights the key transformations that would be necessary.

G Start 4,4-dimethylpyrrolidin-3-one Precursor AsymmetricReduction Asymmetric Reduction (e.g., Chiral Reducing Agent) Start->AsymmetricReduction Purification Chromatographic Purification AsymmetricReduction->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations for Pyrrolidine Synthesis
  • Starting Materials: The synthesis would likely commence from readily available precursors that can be converted to a 4,4-dimethylpyrrolidin-3-one scaffold.

  • Asymmetric Control: The crucial step for establishing the (3S) stereochemistry is the asymmetric reduction of the ketone. This is typically achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or through enzymatic reduction.

  • Protecting Groups: The pyrrolidine nitrogen may require protection (e.g., with a Boc or Cbz group) during the synthesis to prevent side reactions, followed by a deprotection step.

  • Purification and Analysis: Purification of the final product would likely involve column chromatography. Characterization would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific stereochemistry and substitution pattern of this compound make it an attractive building block for the synthesis of novel drug candidates.

While specific signaling pathways directly involving this compound are not yet elucidated in the available literature, its structural motifs are found in molecules targeting various biological processes. For instance, substituted pyrrolidinols are key components of inhibitors for enzymes such as β-secretase 1 (BACE1), which is implicated in Alzheimer's disease.

Illustrative Drug Development Logic

The incorporation of this compound into a drug discovery program would typically follow a structured progression from a starting scaffold to a clinical candidate.

G Scaffold Pyrrolidine Scaffold (this compound) LeadGen Lead Generation (Library Synthesis) Scaffold->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical Preclinical Development (In vivo studies) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical progression in a drug discovery project utilizing this compound.

The unique three-dimensional arrangement of functional groups in this compound can be exploited to achieve specific interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. Its application as a chiral building block allows for the exploration of stereospecific binding interactions, a critical aspect of modern drug design.

References

An In-Depth Technical Guide to the Structure Elucidation of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of the chiral molecule (3S)-4,4-dimethylpyrrolidin-3-ol. This compound belongs to the pyrrolidine class of saturated nitrogen-containing five-membered heterocycles, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The elucidation of its specific stereochemistry and molecular structure is paramount for understanding its biological activity and for the development of novel therapeutics. This document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Experimental protocols, data interpretation, and logical workflows for structure confirmation are presented to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development.

Introduction

The pyrrolidine ring is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The precise three-dimensional arrangement of substituents on this scaffold is often critical for its interaction with biological targets. This compound, a chiral derivative, presents a specific stereochemical configuration that necessitates rigorous characterization to ensure the synthesis of enantiomerically pure compounds for pharmacological evaluation.

The structural elucidation process relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry determines the molecular weight and elemental composition. Infrared spectroscopy offers insights into the functional groups present in the molecule. This guide will walk through the systematic application and interpretation of these methods for the unambiguous confirmation of the structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃NO--INVALID-LINK--
Molecular Weight115.17 g/mol --INVALID-LINK--
Monoisotopic Mass115.099714 Da--INVALID-LINK--
XLogP3-AA (Predicted)-0.1--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--

Spectroscopic Data for Structure Elucidation

Due to the limited availability of specific experimental data for this compound, the following sections present representative data from closely related pyrrolidinol analogs. This data serves to illustrate the principles of structure elucidation applicable to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Table 1: Representative ¹H NMR Data for a Pyrrolidin-3-ol Analog (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.35m1HH-3 (CH-OH)
3.20 - 2.80m4HH-2, H-5 (CH₂-N)
2.10br s2HOH, NH
1.95m1HH-4a
1.70m1HH-4b

Table 2: Representative ¹³C NMR Data for a Pyrrolidin-3-ol Analog (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
70.5C-3 (CH-OH)
54.0C-2 (CH₂-N)
46.5C-5 (CH₂-N)
35.0C-4 (CH₂)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. For 4,4-dimethylpyrrolidin-3-ol, the expected molecular ion peak [M+H]⁺ would be at m/z 116.

Table 3: Predicted Mass Spectrometry Data for 4,4-dimethylpyrrolidin-3-ol

Adductm/z
[M+H]⁺116.1070
[M+Na]⁺138.0889
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key stretches to be observed are for the O-H and N-H groups.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200 (broad)O-H stretch (alcohol), N-H stretch (secondary amine)
2960 - 2850C-H stretch (alkane)
1100 - 1000C-O stretch (secondary alcohol)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra using standard pulse programs. These experiments are essential for establishing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 50 to 500.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Elucidation Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key correlations derived from spectroscopic data.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir nmr_data Assign ¹H & ¹³C Signals Establish Connectivity nmr->nmr_data ms_data Determine Molecular Formula & Fragmentation ms->ms_data ir_data Identify Functional Groups ir->ir_data structure Elucidated Structure of This compound nmr_data->structure ms_data->structure ir_data->structure

Caption: Workflow for the structure elucidation of this compound.

nmr_correlations cluster_cosy COSY Correlations (H-H) cluster_hmbc HMBC Correlations (H-C, long range) struct C3-OH C4(CH₃)₂ C2-H₂ C5-H₂ N1-H h3 H3 h2 H2 h3->h2 h5 H5 h2->h5 ch3 C4-CH₃ c3 C3 ch3->c3 c4 C4 ch3->c4 c5_hmbc C5 ch3->c5_hmbc

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential pharmaceutical agent or building block. A systematic approach employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy is essential for unambiguous structure confirmation. This technical guide has outlined the key experimental protocols and the expected data for this process. While specific experimental data for the target molecule is sparse in the literature, the principles and workflows detailed herein, using data from closely related analogs, provide a robust framework for researchers and scientists in the field. The provided diagrams visually summarize the logical flow of the elucidation process and the crucial atomic correlations that underpin the final structural assignment.

In-Depth Technical Guide: (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in the development of targeted therapies. The pyrrolidine core is a prevalent motif in a multitude of biologically active molecules, and the specific stereochemistry and substitution pattern of this compound offer unique opportunities for designing selective and potent drug candidates.

Chemical Identity and Properties

Table 1: Physicochemical Data

PropertyValueSource/Notes
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
Topological Polar Surface Area (TPSA) 32.26 ŲComputational data for 4,4-dimethylpyrrolidin-3-ol hydrochloride.
logP 0.3985Computational data for 4,4-dimethylpyrrolidin-3-ol hydrochloride.
Melting Point 180-185 °CFor the related compound (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid.[1]
Solubility pH-dependentFor the related compound (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid.[1]
Appearance Not specified-
Optical Rotation Not specified-

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key challenge in leveraging its potential. While a specific, detailed protocol for this exact molecule is not widely published, general strategies for the synthesis of chiral pyrrolidines and related structures provide a roadmap. A common approach involves the multi-step synthesis starting from chiral precursors or the use of asymmetric catalysis.

One potential synthetic pathway involves the creation of 4,4-disubstituted-3-oxopyrrolidones, which can then be stereoselectively reduced to the desired 3-hydroxypyrrolidine.

General Experimental Workflow for the Synthesis of Chiral 4,4-disubstituted-3-hydroxypyrrolidines:

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Stereoselective Reduction Chiral Precursor Chiral Precursor Cyclization Cyclization Chiral Precursor->Cyclization Multi-step synthesis Achiral Substrate Achiral Substrate Achiral Substrate->Cyclization e.g., 1,3-dipolar cycloaddition Oxopyrrolidone Oxopyrrolidone Cyclization->Oxopyrrolidone Asymmetric Reduction Asymmetric Reduction Oxopyrrolidone->Asymmetric Reduction Chiral reducing agent Target Molecule (3S)-4,4-dimethyl pyrrolidin-3-ol Asymmetric Reduction->Target Molecule

A generalized workflow for the synthesis of chiral 4,4-disubstituted-3-hydroxypyrrolidines.

Illustrative Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 4,4-dimethyl-3-oxopyrrolidine This step would likely involve the cyclization of a suitable acyclic precursor. For instance, a Michael addition of a nitroalkane to an α,β-unsaturated ester followed by reduction of the nitro group and subsequent lactamization could be a viable route.

Step 2: Asymmetric Reduction to this compound The key to obtaining the desired enantiomer is a highly stereoselective reduction of the ketone. This can be achieved using a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Materials: 4,4-dimethyl-3-oxopyrrolidine, (R)-2-methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF), Methanol, Hydrochloric acid.

  • Procedure:

    • A solution of (R)-2-methyl-CBS-oxazaborolidine in anhydrous THF is cooled to -20 °C under an inert atmosphere.

    • BMS is added dropwise to the catalyst solution.

    • A solution of 4,4-dimethyl-3-oxopyrrolidine in anhydrous THF is then added slowly to the reaction mixture.

    • The reaction is stirred at -20 °C for several hours and monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1M HCl.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography would yield this compound.

Applications in Drug Discovery and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. While specific biological targets for this compound are not extensively documented, derivatives of similar pyrrolidinols have shown significant activity in various therapeutic areas.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Derivatives of 4-aminopyrrolidin-3-ol have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.

  • Cognitive Disorders: Substituted pyrrolidine derivatives have been designed as potent and selective inhibitors of phosphodiesterase 9A (PDE9A), a target for enhancing cognitive function.

  • Autoimmune Diseases: Certain chiral pyrrolidines have been explored as inverse agonists of the Retinoic acid-related orphan receptor gamma t (RORγt), a nuclear receptor involved in the differentiation of Th17 cells, which play a role in autoimmune disorders.

Hypothetical Signaling Pathway Involvement (based on related compounds):

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of an enzyme involved in a disease-related signaling pathway.

G cluster_0 Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Enzyme_A Enzyme A Receptor->Enzyme_A activates Product Product Enzyme_A->Product catalyzes conversion of Substrate Substrate Substrate->Enzyme_A Disease_Pathway Downstream Disease Pathway Activation Product->Disease_Pathway Inhibitor This compound Derivative Inhibitor->Enzyme_A inhibits

References

physical and chemical properties of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to engage in hydrogen bonding. The specific stereochemistry and substitution pattern of this compound, featuring a hydroxyl group at the C3 position and gem-dimethyl groups at C4, make it a valuable chiral building block in medicinal chemistry. Its structural features are of significant interest for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators where precise three-dimensional orientation is critical for biological activity.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its related compounds, details on its synthesis, and its potential applications in drug discovery.

Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. The following tables summarize available data for the closely related racemic hydrochloride salt and predicted properties for the free base.

General and Computed Properties
PropertyValueSource
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
CAS Number 218602-27-8 (for (3S) isomer)-
Related CAS 1152367-83-3 (for (3R) isomer)[1][2]
Related CAS 1795504-80-1 (for hydrochloride salt)[3][4]
Predicted XLogP3 0.1[5]
Predicted Topological Polar Surface Area (TPSA) 32.3 Ų[5]
Predicted Hydrogen Bond Donor Count 2[4]
Predicted Hydrogen Bond Acceptor Count 2[4]
Predicted Rotatable Bond Count 0[4]
Physical Properties (Hydrochloride Salt)

The following data pertains to 4,4-dimethylpyrrolidin-3-ol hydrochloride.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[3][4]
Molecular Weight 151.63 g/mol [3][4]
Physical Appearance Solid (assumed)-
Storage Conditions Sealed in dry, 2-8°C[4]

Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the CH-OH proton, the N-H proton, the diastereotopic CH₂ protons of the pyrrolidine ring, and two distinct singlets for the gem-dimethyl groups.
¹³C NMR Signals for the four distinct carbon atoms of the pyrrolidine ring, including the carbon bearing the hydroxyl group (C3), the quaternary carbon (C4), and the two carbons adjacent to the nitrogen, as well as two signals for the methyl groups.
IR Spectroscopy Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H and N-H stretching), and absorptions in the 2850-3000 cm⁻¹ region (C-H stretching).
Mass Spectrometry A molecular ion peak ([M]⁺) corresponding to its molecular weight, and characteristic fragmentation patterns.

Experimental Protocols

A common synthetic route to chiral 4,4-dimethylpyrrolidin-3-ols involves the stereoselective reduction of a prochiral ketone precursor, 4,4-dimethylpyrrolidin-3-one. The synthesis of this precursor can be achieved from commercially available starting materials.[6][7]

Synthesis of N-benzyl-4,4-dimethylpyrrolidin-3-one
  • Reaction Setup: A solution of N-benzyl-1-methoxy-2-methyl-N-((trimethylsilyl)methyl)prop-1-en-1-amine and a suitable acid catalyst (e.g., trifluoroacetic acid) in an aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere.

  • Cyclization: The reaction mixture is stirred at room temperature for several hours to facilitate the intramolecular cyclization.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield N-benzyl-4,4-dimethylpyrrolidin-3-one.

Stereoselective Reduction to (3S)-N-benzyl-4,4-dimethylpyrrolidin-3-ol
  • Reaction Setup: N-benzyl-4,4-dimethylpyrrolidin-3-one is dissolved in a suitable solvent (e.g., methanol or ethanol) in a flask cooled to a low temperature (e.g., -78 °C).

  • Reducing Agent: A stereoselective reducing agent, such as a chiral borane complex or an enzyme (e.g., a ketoreductase), is added to the solution. The choice of catalyst is crucial for achieving high enantioselectivity for the (S)-enantiomer.

  • Reaction: The mixture is stirred at low temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up: The reaction is quenched by the slow addition of an acidic solution. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried and concentrated. The product is purified by chromatography to yield (3S)-N-benzyl-4,4-dimethylpyrrolidin-3-ol.

Debenzylation to this compound
  • Reaction Setup: The N-benzyl protected compound is dissolved in a solvent such as ethanol.

  • Catalyst: A palladium-based catalyst (e.g., palladium on carbon) is added to the solution.

  • Hydrogenolysis: The mixture is subjected to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred at room temperature.

  • Work-up: Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis Pathway cluster_purification Purification & Analysis A Starting Materials (e.g., N-benzyl amine derivative) B Prochiral Ketone Synthesis (N-benzyl-4,4-dimethylpyrrolidin-3-one) A->B Cyclization C Stereoselective Reduction (Chiral Reducing Agent) B->C Purify1 Column Chromatography B->Purify1 D N-Protected Chiral Alcohol ((3S)-N-benzyl-4,4-dimethylpyrrolidin-3-ol) C->D E Deprotection (Hydrogenolysis) D->E Purify2 Column Chromatography D->Purify2 F Final Product (this compound) E->F Analysis Spectroscopic Analysis (NMR, MS, IR) F->Analysis G cluster_properties Key Structural Features cluster_applications Potential Applications in Drug Discovery A This compound (Core Scaffold) B Chiral Center (3S) A->B C Hydroxyl Group (H-bond donor/acceptor) A->C D gem-Dimethyl Group (Conformational Lock) A->D E Secondary Amine (H-bond donor/acceptor) A->E F Enzyme Inhibitors (e.g., BACE1, Kinases) B->F G GPCR Ligands B->G H Chiral Catalysts B->H C->F C->G D->F D->G E->F E->G

References

The Pyrrolidinol Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrrolidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique stereochemical and conformational properties have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of pyrrolidinol-containing compounds, detailing their synthesis, mechanism of action, and quantitative biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Perspective: From Natural Products to Rational Drug Design

The story of pyrrolidinol compounds in medicine is a journey from the serendipitous discovery in natural products to the pinnacle of rational drug design. The pyrrolidine moiety is a common feature in a variety of natural alkaloids, such as nicotine and hygrine, which have been known for their physiological effects for centuries. However, the deliberate and strategic use of the pyrrolidinol scaffold in drug development is a more recent endeavor.

A landmark achievement in the history of pyrrolidinol-based drugs was the development of Captopril , the first-in-class angiotensin-converting enzyme (ACE) inhibitor. The journey to Captopril, synthesized in 1975 by Cushman and Ondetti at Squibb, is a classic example of structure-based drug design.[1][2] Inspired by the structure of a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca, which was found to be a potent ACE inhibitor, they rationally designed a small molecule mimic incorporating a proline (a pyrrolidine-2-carboxylic acid) core to fit into the active site of the enzyme.[3][4] This breakthrough not only revolutionized the treatment of hypertension but also validated the power of rational drug design and highlighted the therapeutic potential of the pyrrolidinol scaffold.[1][5]

Following the success of Captopril, the 20th and 21st centuries have witnessed an explosion in the discovery and development of pyrrolidinol-containing drugs across a wide range of therapeutic areas. This includes the development of Vildagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, which was discovered in 1998.[6][7] The development of Vildagliptin was a result of further understanding the role of incretin hormones and the enzymes that regulate them.[8][9] More recently, pyrrolidinol-based compounds have been identified as potent inhibitors of novel targets, such as the chemokine receptor CXCR4 for cancer metastasis and direct inhibitors of InhA for tuberculosis.[10][11][12]

Key Therapeutic Areas and Representative Compounds

The versatility of the pyrrolidinol scaffold has led to its incorporation into drugs targeting a wide array of diseases. This section will delve into some of the key therapeutic areas where pyrrolidinol compounds have made a significant impact, presenting quantitative data for representative molecules.

Cardiovascular Disease: ACE Inhibitors

As previously mentioned, the development of Captopril marked a paradigm shift in the management of hypertension. The sulfhydryl-containing proline derivative was designed to interact with the zinc ion in the active site of ACE, leading to potent inhibition of the enzyme and a subsequent reduction in blood pressure.

CompoundTargetIC50/KiTherapeutic Application
CaptoprilAngiotensin-Converting Enzyme (ACE)Ki: 1.7 nMHypertension, Heart Failure
Type 2 Diabetes: DPP-4 Inhibitors

DPP-4 inhibitors, such as Vildagliptin, represent a major class of oral antidiabetic drugs. These compounds prevent the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The pyrrolidine moiety in these inhibitors plays a crucial role in their binding to the active site of the DPP-4 enzyme.

CompoundTargetIC50Therapeutic Application
VildagliptinDipeptidyl Peptidase-4 (DPP-4)IC50: ~60 nMType 2 Diabetes
Pyrrolidine Sulfonamide Derivative (23d)Dipeptidyl Peptidase-4 (DPP-4)IC50: 11.32 ± 1.59 μMAntidiabetic (Experimental)
Cancer: CXCR4 Antagonists

The CXCL12/CXCR4 signaling axis is implicated in tumor growth, metastasis, and angiogenesis. Pyrrolidinol-based CXCR4 antagonists have emerged as promising therapeutic agents to disrupt this pathway.

CompoundTargetIC50Therapeutic Application
Pyrrolidine-based CXCR4 antagonist (Compound 46)CXCR4 ReceptorIC50: 79 nM (binding affinity), 0.25 nM (calcium flux)Anti-tumor Metastasis (Experimental)
Infectious Diseases: InhA Inhibitors

InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Direct inhibitors of InhA are being developed as novel anti-tuberculosis agents to overcome resistance to existing drugs like isoniazid.

CompoundTargetMIC/IC50Therapeutic Application
4-hydroxy-2-pyridone (NITD-916)InhAMIC: 0.16 μMTuberculosis (Experimental)
Diazaborine (AN12855)InhA-Tuberculosis (Experimental)
Metabolic Disorders: α-Amylase Inhibitors

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help control postprandial hyperglycemia. Pyrrolidinol derivatives have been investigated as potential α-amylase inhibitors.

CompoundTargetIC50Therapeutic Application
Pyrrolidine derivative (3g)α-AmylaseIC50: 26.24 µg/mLAntidiabetic (Experimental)
Pyrrolidine derivative (3a)α-AmylaseIC50: 36.32 µg/mLAntidiabetic (Experimental)

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinol compounds are a direct result of their interaction with specific biological targets, leading to the modulation of key signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.

The CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis

CXCL12_CXCR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces Cell_Migration Cell Migration & Metastasis Ca_flux->Cell_Migration Akt Akt PI3K->Akt Activates Akt->Cell_Migration Pyrrolidinol_Antagonist Pyrrolidinol Antagonist Pyrrolidinol_Antagonist->CXCR4 Inhibits

The Mycolic Acid Biosynthesis Pathway and InhA Inhibition

Mycolic_Acid_Pathway cluster_synthesis Fatty Acid Synthase II (FAS-II) System cluster_inhibition Inhibition Acyl_ACP Acyl-ACP (C_n) KasA_B KasA/B Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Condensation Ketoacyl_ACP β-Ketoacyl-ACP KasA_B->Ketoacyl_ACP MabA MabA Ketoacyl_ACP->MabA Reduction Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB_C HadAB/C Hydroxyacyl_ACP->HadAB_C Dehydration Enoyl_ACP trans-2-Enoyl-ACP HadAB_C->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Reduction Elongated_Acyl_ACP Acyl-ACP (C_n+2) InhA->Elongated_Acyl_ACP Mycolic_Acid Mycolic Acid Biosynthesis Elongated_Acyl_ACP->Mycolic_Acid Pyrrolidinol_Inhibitor Direct InhA Inhibitor Pyrrolidinol_Inhibitor->InhA

The DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_inhibition Inhibition Food_Intake Food Intake L_Cells L-Cells Food_Intake->L_Cells Stimulates GLP1 Active GLP-1 L_Cells->GLP1 Secretes DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Beta_Cells β-Cells GLP1->Beta_Cells Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin_Secretion Insulin Secretion Beta_Cells->Insulin_Secretion Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Pyrrolidinol_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) Pyrrolidinol_Inhibitor->DPP4

Carbohydrate Metabolism and α-Amylase Inhibition

Amylase_Pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition Starch Starch alpha_Amylase α-Amylase Starch->alpha_Amylase Hydrolyzed by Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Hydrolyzed by Glucose Glucose alpha_Glucosidase->Glucose Bloodstream_Absorption Bloodstream Absorption Glucose->Bloodstream_Absorption Pyrrolidinol_Inhibitor α-Amylase Inhibitor Pyrrolidinol_Inhibitor->alpha_Amylase

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrrolidinol compound and for a key biological assay.

Synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline (A Captopril Precursor)

Materials:

  • L-proline

  • (R)-3-acetylthio-2-methylpropanoyl chloride

  • Potassium hydroxide (KOH)

  • Potassium phosphate buffer (pH 7.5-8.5)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve L-proline in a potassium phosphate buffer (pH 7.5-8.5) in a reaction vessel cooled to 0-5 °C.

  • Slowly add a solution of (R)-3-acetylthio-2-methylpropanoyl chloride in a suitable organic solvent (e.g., ethyl acetate) to the L-proline solution while maintaining the temperature at 0-5 °C and the pH between 7.5 and 8.5 by the dropwise addition of a 2.5 M potassium hydroxide solution.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and then acidify to a pH of 3.5-4.0 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (2S)-1-(3-acetylthio-2-methyl-1-oxopropyl)-L-proline.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro α-Amylase Inhibition Assay

Materials:

  • Porcine pancreatic α-amylase solution (2 units/mL in Tris-HCl buffer)

  • Starch solution (1% w/v in water)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Tris-HCl buffer (50 mM, pH 6.9, containing 10 mM CaCl₂)

  • Pyrrolidinol test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the pyrrolidinol test compounds and the positive control (acarbose) in Tris-HCl buffer.

  • In a 96-well microplate, add 50 µL of each test compound dilution (or buffer for the control) to the wells.

  • Add 50 µL of the starch solution to each well and pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the α-amylase solution to each well.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Heat the microplate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The pyrrolidinol scaffold has unequivocally demonstrated its immense value in the field of drug discovery, leading to the development of blockbuster drugs and promising clinical candidates. Its conformational flexibility and stereochemical richness allow for the fine-tuning of molecular interactions with biological targets, making it a versatile building block for the design of potent and selective inhibitors.

The historical journey from natural products to rationally designed drugs like Captopril and Vildagliptin showcases the evolution of medicinal chemistry and our increasing understanding of disease biology at a molecular level. The ongoing exploration of pyrrolidinol derivatives as inhibitors of novel targets in cancer, infectious diseases, and metabolic disorders underscores the enduring importance of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex pyrrolidinol derivatives will continue to be a major focus, enabling the exploration of a wider chemical space.

  • Targeting New Disease Pathways: As our understanding of disease biology expands, the pyrrolidinol scaffold will undoubtedly be employed to design inhibitors for newly validated therapeutic targets.

  • Polypharmacology: The design of pyrrolidinol-based molecules that can modulate multiple targets simultaneously holds promise for the treatment of complex multifactorial diseases.

  • Personalized Medicine: The development of pyrrolidinol-based diagnostics and therapeutics tailored to individual patient profiles represents an exciting frontier.

References

In-Depth Technical Guide: (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a common motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties, a proposed stereoselective synthetic route, and the biological activities of structurally related compounds. Due to the limited availability of experimental data for this specific stereoisomer, this guide also incorporates data on the racemic mixture and its hydrochloride salt to provide a broader context for research and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

Table 1: Physicochemical Properties of 4,4-dimethylpyrrolidin-3-ol and its Hydrochloride Salt

PropertyValueSource
IUPAC Name This compoundChemDraw
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
CAS Number 1795504-80-1 (hydrochloride salt)ChemScene[1]
Appearance Solid (hydrochloride salt)ChemScene[1]
Purity ≥95% (hydrochloride salt)ChemScene[1]
Storage Sealed in dry, 2-8°C (hydrochloride salt)ChemScene[1]
Topological Polar Surface Area (TPSA) 32.26 Ų (hydrochloride salt)ChemScene[1]
logP (predicted) 0.3985 (hydrochloride salt)ChemScene[1]

Proposed Stereoselective Synthesis

A validated experimental protocol for the synthesis of this compound is not currently available in the public domain. However, based on established methods for the stereoselective synthesis of chiral 3-hydroxypyrrolidines, a plausible synthetic route is proposed. This route involves the asymmetric reduction of the corresponding prochiral ketone, 4,4-dimethylpyrrolidin-3-one.

Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: N-Deprotection A 4,4-dimethylpyrrolidin-3-one B N-Protected 4,4-dimethylpyrrolidin-3-one A->B Protection (e.g., Boc, Cbz) C (3S)-N-Protected-4,4-dimethylpyrrolidin-3-ol B->C Chiral Reducing Agent (e.g., CBS catalyst, chiral borane) D This compound C->D Deprotection (e.g., TFA, H2/Pd)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4,4-dimethylpyrrolidin-3-one

  • To a solution of 4,4-dimethylpyrrolidin-3-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-dimethylpyrrolidin-3-one.

Step 2: Asymmetric Reduction to (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol

  • To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equivalent).

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Cool the mixture to -30 °C and add a solution of N-Boc-4,4-dimethylpyrrolidin-3-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol.

Step 3: Deprotection to this compound

  • Dissolve (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol (1 equivalent) in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Biological Activity of Related Compounds

Direct biological activity data for this compound is not extensively reported. However, the pyrrolidinol scaffold is present in numerous compounds with significant pharmacological activities. The data presented below for related compounds can guide the exploration of the potential therapeutic applications of this compound.

Table 2: Biological Activities of Structurally Related Pyrrolidinol Derivatives

Compound/Derivative ClassBiological ActivityTarget/Mechanism of ActionReference
(3S,4S)-4-aminopyrrolidine-3-ol derivativesBACE1 InhibitionInhibition of β-site amyloid precursor protein cleaving enzyme 1--INVALID-LINK--
Substituted PyrrolidinesAnticancerProliferation inhibition, cell cycle arrest, apoptosis induction--INVALID-LINK--
Pyrrolidine-based compoundsAnalgesic and Anti-inflammatoryCyclooxygenase (COX) inhibition--INVALID-LINK--
Polyhydroxylated Pyrrolidines (Aza-sugars)Glycosidase InhibitionMimicking the transition state of carbohydrate processing enzymes--INVALID-LINK--

Signaling Pathways and Experimental Workflows

Specific signaling pathways involving this compound have not been elucidated. Research on related compounds, such as BACE1 inhibitors, suggests potential involvement in the amyloidogenic pathway relevant to Alzheimer's disease.

General Experimental Workflow for Biological Evaluation:

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Lead Optimization A Target-based Screening (e.g., Enzyme Inhibition Assay) B Cell-based Assays (e.g., Cytotoxicity, Proliferation) A->B C Animal Model of Disease (e.g., Transgenic Mice) B->C D Pharmacokinetic and Toxicological Evaluation C->D E Structure-Activity Relationship (SAR) Studies D->E

Caption: A general workflow for the biological evaluation of novel compounds.

Conclusion

This compound represents a valuable chiral building block for the synthesis of potentially bioactive molecules. While specific experimental data for this enantiomer is scarce, this technical guide provides a framework for its stereoselective synthesis and highlights the potential areas of biological investigation based on the activities of structurally related compounds. Further research is warranted to fully characterize the chemical and biological properties of this compound and to explore its potential in drug discovery and development. Researchers are encouraged to adapt and optimize the proposed synthetic protocol and to investigate its efficacy in relevant biological assays.

References

A Comprehensive Review of Substituted Pyrrolidinols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in drug design.[1][2] Its non-planar, saturated five-membered ring allows for a three-dimensional exploration of chemical space, a desirable trait for achieving specific and potent interactions with biological targets.[3][4] Among its many derivatives, substituted pyrrolidinols—pyrrolidines bearing one or more hydroxyl groups—are of particular interest. The hydroxyl moiety can serve as a key hydrogen bond donor or acceptor, significantly influencing the molecule's solubility, pharmacokinetic profile, and binding affinity to target proteins.[2] This review delves into the synthesis, diverse biological activities, and structure-activity relationships of substituted pyrrolidinols, providing a technical guide for professionals engaged in drug discovery and development.

Synthetic Strategies for Substituted Pyrrolidinols

The synthesis of substituted pyrrolidinols often leverages readily available chiral precursors, such as amino acids, to achieve stereoselective control, which is crucial for biological activity.[5]

Synthesis from Chiral Precursors

A predominant method for synthesizing pyrrolidinol-containing drugs involves using cyclic precursors like proline and 4-hydroxyproline.[5] For instance, (S)-prolinol, a common starting material, is typically prepared by the reduction of proline with reagents like LiAlH₄ or LiBH₄.[5] A prominent example is the synthesis of the antiviral drug Grazoprevir, which starts from Boc-protected trans-4-hydroxy-L-proline. The synthesis involves esterification followed by oxidation to yield a key ketoproline intermediate, demonstrating a common pathway for functionalizing the pyrrolidinol core.[5]

Below is a generalized workflow for the synthesis of substituted pyrrolidinols starting from a protected 4-hydroxyproline.

G cluster_0 Synthesis Workflow start trans-4-Hydroxy-L-proline (Protected) ester Esterification start->ester Esterifying Agent oxidation Oxidation (e.g., TEMPO) ester->oxidation Oxidizing Agent intermediate Ketoproline Intermediate oxidation->intermediate functionalization Further Functionalization (e.g., Reductive Amination, Alkylation) intermediate->functionalization Various Reagents final Substituted Pyrrolidinol Derivative functionalization->final G cluster_1 Apoptosis Induction Pathway drug Pyrrolidine 3k cell Cancer Cell (e.g., HCT116, HL60) drug->cell Enters arrest G0/G1 Phase Cell Cycle Arrest cell->arrest Induces apoptosis Apoptosis arrest->apoptosis Leads to G cluster_2 General SAR Logic for Pyrrolidinols core Pyrrolidinol Core N-1 C-2 C-3 C-4 C-5 n1_sub N-1 Substituent - Influences basicity - Key interaction point core:f1->n1_sub c3_sub C-3 Substituent - Affects ring pucker - Can enhance potency (e.g., F-phenyl) core:f3->c3_sub stereo Stereochemistry - Crucial for enantioselective protein binding core:f0->stereo hydroxyl Hydroxyl Group(s) - H-bonding - Improves solubility core:f0->hydroxyl

References

Unraveling the Molecular Mysteries of (3S)-4,4-dimethylpyrrolidin-3-ol: A Deep Dive into its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite its presence as a structural motif in various biologically active compounds, the specific mechanism of action of (3S)-4,4-dimethylpyrrolidin-3-ol as an independent entity remains largely uncharted territory within the scientific community. Extensive searches of publicly available scientific literature and databases have not yielded specific information regarding its direct biological targets, associated signaling pathways, or defined pharmacological effects.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this molecule. While direct evidence of its mechanism is absent, we can explore the broader context of the pyrrolidine scaffold in medicinal chemistry to infer potential areas of interest for future research. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and related compounds.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a well-established "privileged scaffold" in medicinal chemistry. Its three-dimensional structure and the ability to introduce various substituents at different positions make it a versatile building block for the synthesis of a wide array of compounds with diverse biological activities.

Derivatives of the pyrrolidine core have been successfully developed as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and β-secretase 1 (BACE1) for Alzheimer's disease. However, it is crucial to note that the biological activity of these larger molecules is a result of the complex interplay of the entire molecular structure, and cannot be solely attributed to the pyrrolidine moiety itself.

Hypothetical Signaling Pathway Involvement

Given the lack of direct evidence, any discussion of signaling pathways is purely speculative. Based on the activities of more complex pyrrolidine-containing molecules, one could hypothesize that derivatives of this compound might be designed to interact with specific enzymes or receptors. The following diagram illustrates a generalized workflow for investigating the potential interaction of a novel compound with a hypothetical signaling pathway.

G Hypothetical Experimental Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound Synthesis Compound Synthesis Target Identification Target Identification Compound Synthesis->Target Identification Library of Analogs Binding Assays Binding Assays Target Identification->Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Cellular Target Engagement Cellular Target Engagement Binding Assays->Cellular Target Engagement Enzyme Inhibition Assays->Cellular Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement->Downstream Signaling Analysis Western Blot, qPCR Phenotypic Screening Phenotypic Screening Downstream Signaling Analysis->Phenotypic Screening e.g., Apoptosis, Proliferation Animal Model of Disease Animal Model of Disease Phenotypic Screening->Animal Model of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of Disease->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Animal Model of Disease->Efficacy Studies

A generalized workflow for drug discovery.

Future Directions and Research Opportunities

The absence of data on the mechanism of action of this compound presents a clear opportunity for novel research. Future investigations could focus on:

  • High-Throughput Screening: Screening the compound against a broad panel of biological targets to identify potential interactions.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how structural modifications impact biological activity.

  • Computational Modeling and Docking Studies: Using in silico methods to predict potential binding partners and guide experimental work.

Conclusion

While this guide cannot provide a definitive mechanism of action for this compound due to the current lack of scientific evidence, it highlights the potential of the pyrrolidine scaffold and outlines a path for future research. The exploration of this and similar small molecules could uncover novel biological activities and pave the way for the development of new therapeutic agents. Further experimental investigation is essential to unlock the true potential of this compound.

Spectroscopic and Structural Analysis of (3S)-4,4-dimethylpyrrolidin-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and analytical methodologies for (3S)-4,4-dimethylpyrrolidin-3-ol. Despite a comprehensive search of scientific literature and chemical databases, complete experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for the synthesis and analysis of the specific stereoisomer, this compound, are not publicly available at this time.

This document, therefore, presents the most relevant available information for the closely related compound, 4,4-dimethylpyrrolidin-3-ol hydrochloride , and provides a general framework for the expected spectroscopic characteristics and the methodologies that would be employed for its analysis.

Predicted Spectroscopic Data

While experimental data for the free base is unavailable, predicted mass spectrometry data for the protonated form of 4,4-dimethylpyrrolidin-3-ol provides insight into its mass-to-charge ratio and potential fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for 4,4-dimethylpyrrolidin-3-ol ([M+H]⁺)

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺116.10700124.3
[M+Na]⁺138.08894131.8
[M+K]⁺154.06288130.2
[M+NH₄]⁺133.13354148.2

Data is based on computational predictions and may differ from experimental values.

General Experimental Protocols

The following sections outline the standard experimental methodologies that would be utilized to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Objective: To determine the proton environment of the molecule, including the number of unique protons, their chemical shifts, splitting patterns (multiplicity), and coupling constants.

  • Sample Preparation: A solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard proton experiment is performed. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Expected Signals: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the methylene protons of the pyrrolidine ring, the methine proton at the hydroxyl-bearing carbon, and the amine proton. The stereochemistry of the molecule would influence the coupling constants between adjacent protons.

¹³C NMR Spectroscopy:

  • Objective: To identify the number of unique carbon atoms in the molecule and their chemical environments.

  • Sample Preparation: A more concentrated solution (typically 10-20 mg) in a deuterated solvent is prepared.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed.

  • Expected Signals: The ¹³C NMR spectrum is expected to show signals for the two equivalent methyl carbons, the two methylene carbons of the pyrrolidine ring, the methine carbon attached to the hydroxyl group, and the quaternary carbon.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Expected Bands: Key expected vibrational bands include a broad O-H stretch (around 3300-3500 cm⁻¹) from the alcohol group, N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Expected Ion: In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectroscopic data for a novel or uncharacterized compound like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Archiving Data Archiving & Reporting Structure_Validation->Data_Archiving

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for the expected spectroscopic properties and the standard analytical methodologies that would be employed for its characterization. The provided information on the hydrochloride salt and the general protocols can serve as a valuable reference for researchers working with this or structurally similar compounds. Further research and publication are required to provide a comprehensive and experimentally validated spectroscopic profile of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4,4-dimethylpyrrolidin-3-ol, a chiral molecule with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific literature on the (3R)-enantiomer, this guide focuses on the fundamental principles of its stereoisomerism, general methodologies for its synthesis and separation, and analytical techniques for characterization, drawing upon established protocols for analogous 3-hydroxypyrrolidine derivatives.

Introduction to the Stereoisomerism of 4,4-Dimethylpyrrolidin-3-ol

The structure of 4,4-dimethylpyrrolidin-3-ol contains a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (3S)-4,4-dimethylpyrrolidin-3-ol and (3R)-4,4-dimethylpyrrolidin-3-ol. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of significant importance in drug discovery and development.

cluster_S This compound cluster_R (3R)-4,4-dimethylpyrrolidin-3-ol s_img s_img mirror Mirror Plane s_img->mirror r_img r_img mirror->r_img

Caption: Enantiomers of 4,4-dimethylpyrrolidin-3-ol.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 4,4-dimethylpyrrolidin-3-ol can be approached in two primary ways: racemic synthesis followed by chiral resolution, or asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

A common strategy involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers. A plausible synthetic route to racemic 4,4-dimethylpyrrolidin-3-ol is the reduction of the corresponding ketone, 4,4-dimethylpyrrolidin-3-one.

Experimental Protocol: Synthesis of Racemic 4,4-Dimethylpyrrolidin-3-ol

  • Synthesis of 4,4-Dimethylpyrrolidin-3-one: This precursor can be synthesized through various established methods for constructing pyrrolidine rings.

  • Reduction of 4,4-Dimethylpyrrolidin-3-one: The ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride (NaBH4), is added portion-wise at 0°C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified to yield racemic 4,4-dimethylpyrrolidin-3-ol.

Chiral Resolution

The separation of the enantiomers can be achieved through several techniques, with enzymatic kinetic resolution and chiral chromatography being highly effective.

Experimental Protocol: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • The racemic 4,4-dimethylpyrrolidin-3-ol is dissolved in an organic solvent.

  • An acylating agent, such as vinyl acetate, is added.

  • An immobilized lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is added to the mixture.

  • The reaction is monitored for conversion (ideally to ~50%).

  • The reaction is filtered to remove the enzyme, and the mixture is separated by chromatography to yield one enantiomer as the acetate ester and the other as the unreacted alcohol.

  • The acetate group can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.

G start Racemic 4,4-dimethylpyrrolidin-3-ol enzyme Enzymatic Acylation (e.g., Lipase + Vinyl Acetate) start->enzyme separation Chromatographic Separation enzyme->separation ester (R)-4,4-dimethylpyrrolidin-3-yl acetate separation->ester alcohol (S)-4,4-dimethylpyrrolidin-3-ol separation->alcohol hydrolysis Hydrolysis ester->hydrolysis final_R (R)-4,4-dimethylpyrrolidin-3-ol hydrolysis->final_R cluster_drug Chiral Drug cluster_receptor Biological Target (e.g., Receptor) s_enantiomer (S)-Enantiomer receptor Chiral Binding Site s_enantiomer->receptor High Affinity Binding (Therapeutic Effect) r_enantiomer (R)-Enantiomer r_enantiomer->receptor Low/No Affinity Binding (Inactive or Off-Target Effects)

Methodological & Application

Application Notes and Protocols: (3S)-4,4-Dimethylpyrrolidin-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

(3S)-4,4-dimethylpyrrolidin-3-ol is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the development of potent and selective therapeutic agents. These application notes provide an overview of its use in the synthesis of inhibitors for enzymes implicated in neurodegenerative and autoimmune diseases, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Applications

The primary application of this compound and its derivatives lies in the field of medicinal chemistry, particularly in the development of enzyme inhibitors. Two notable examples include the synthesis of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease and Retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune disorders.

BACE1 Inhibitors for Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ levels in the brain. The pyrrolidine scaffold of this compound can be elaborated to interact with the active site of BACE1.

Derivatives of the closely related (3S,4S)-4-aminopyrrolidine-3-ol have shown potent BACE1 inhibitory activity. For instance, compound 7c from a synthesized library demonstrated an IC50 of 0.05μM, while compound 11a showed an IC50 of 0.12μM in enzymatic assays.[1] Although compound 11a was less potent in the enzymatic assay, it exhibited better cell permeability and was more effective in a cell-based assay with an IC50 of 1.7μM.[1] These compounds displayed high selectivity over the related proteases BACE2 and cathepsin D.[1]

RORγt Inverse Agonists for Autoimmune Diseases

RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. A novel series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists.[2] Optimization of this series led to the identification of a potent and selective piperidinyl carboxamide (compound 31 ) with an EC50 of 61 nM in an inverse agonist assay.[2] This compound also demonstrated good stability in human and mouse liver microsomes.[2]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using pyrrolidine-based chiral building blocks.

Compound IDTargetAssay TypeIC50/EC50 (µM)Cell-Based ActivitySelectivityReference
7c BACE1Enzymatic0.0540% inhibition @ 10µMHigh vs. BACE2 & Cathepsin D[1]
11a BACE1Enzymatic0.12IC50 = 1.7µMHigh vs. BACE2 & Cathepsin D[1]
31 RORγtInverse Agonist0.061-Selective vs. RORα, RORβ, LXRα, LXRβ[2]

Experimental Protocols

Protocol 1: Synthesis of (3S,4S)-4-((1H-benzo[d]imidazol-2-yl)amino)pyrrolidin-3-yl benzoate derivatives (Analogue to BACE1 Inhibitors)

This protocol is adapted from the synthesis of related BACE1 inhibitors and illustrates the elaboration of the aminopyrrolidinol core.

Materials:

  • (3S,4S)-4-aminopyrrolidin-3-ol derivative

  • Benzoic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Di-2-pyridinyl thiocarbonate

  • 1,2-Diaminobenzene

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Amide Coupling:

    • To a solution of the (3S,4S)-4-aminopyrrolidin-3-ol derivative and a substituted benzoic acid in DCM, add EDC and HOBt.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding amide.

  • Isothiocyanate Formation:

    • Treat the amide from the previous step with di-2-pyridinyl thiocarbonate in the presence of a base like triethylamine in a suitable solvent such as DCM.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction mixture to isolate the isothiocyanate intermediate.

  • Benzimidazole Ring Formation:

    • React the isothiocyanate intermediate with 1,2-diaminobenzene in a solvent like ethanol or DMF.

    • Heat the reaction mixture to facilitate the cyclization to the benzimidazole ring.

    • After cooling, the product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure followed by purification.

  • Deprotection (if applicable):

    • If protecting groups are present on the pyrrolidine nitrogen or the hydroxyl group, they are removed at this stage. For example, a Boc group can be removed with trifluoroacetic acid in DCM, and a benzyl group can be removed by catalytic hydrogenation (Pd/C, H2).

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized for each specific derivative.

Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptide C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation Inhibitor This compound -derived inhibitor Inhibitor->BACE1 inhibition

Caption: BACE1 cleavage of APP is a key step in Aβ production.

RORγt Signaling Pathway in Th17 Cell Differentiation

RORgt_Pathway Cytokines TGF-β, IL-6, IL-23 Naive_T_Cell Naive CD4+ T Cell Cytokines->Naive_T_Cell stimulation STAT3 STAT3 Naive_T_Cell->STAT3 activates RORgt RORγt STAT3->RORgt induces expression Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation IL17 IL-17, IL-22 Th17_Cell->IL17 produces Inflammation Inflammation IL17->Inflammation Inverse_Agonist This compound -derived inverse agonist Inverse_Agonist->RORgt inhibits

Caption: RORγt is a master regulator of Th17 cell differentiation.

General Synthetic Workflow

Synthetic_Workflow Start (3S)-4,4-dimethyl- pyrrolidin-3-ol Intermediate Functionalized Pyrrolidine Intermediate Start->Intermediate Protection/ Functionalization Coupling Coupling with Bioactive Moiety Intermediate->Coupling Final Final Bioactive Compound Coupling->Final Screening Biological Screening Final->Screening

Caption: General workflow for synthesizing bioactive molecules.

References

Applications of (3S)-4,4-dimethylpyrrolidin-3-ol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral building block with potential applications in asymmetric synthesis. Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and amino functionalities make it an attractive candidate for development as a chiral auxiliary, ligand, or organocatalyst. While direct, widespread applications of this specific molecule in high-impact asymmetric transformations are not extensively documented in readily available literature, its structural motifs are present in a variety of successful chiral catalysts and auxiliaries. These related structures provide a strong basis for its potential utility and a roadmap for its application.

This document provides an overview of the potential applications of this compound in asymmetric synthesis, drawing parallels with structurally similar and well-established pyrrolidine-based catalysts. It includes hypothetical, yet plausible, experimental protocols based on established methodologies for similar compounds.

Potential as a Chiral Organocatalyst

The core structure of this compound, featuring a secondary amine and a hydroxyl group, is reminiscent of the highly successful proline and prolinol-based organocatalysts. These catalysts are known to activate carbonyl compounds through the formation of enamines or iminium ions, facilitating a wide range of asymmetric transformations.

Logical Relationship: Organocatalytic Activation

G Substrate Carbonyl Compound Intermediate Enamine/Iminium Ion Intermediate Substrate->Intermediate Condensation Catalyst This compound Catalyst->Intermediate Forms Product Chiral Product Intermediate->Product Reaction with Electrophile Electrophile Electrophile G Start This compound Modification Functional Group Modification (e.g., Phosphinylation) Start->Modification Ligand Chiral Ligand Modification->Ligand Complexation Complexation with Metal Precursor (e.g., [Rh(COD)Cl]2) Ligand->Complexation Catalyst Chiral Metal Catalyst Complexation->Catalyst Reaction Asymmetric Reaction (e.g., Hydrogenation) Catalyst->Reaction Product Enantioenriched Product Reaction->Product G Substrate Achiral Substrate Adduct Chiral Adduct Substrate->Adduct Auxiliary This compound (Chiral Auxiliary) Auxiliary->Adduct Attachment Reaction Diastereoselective Reaction Adduct->Reaction Cleavage Auxiliary Cleavage Reaction->Cleavage Product Chiral Product Cleavage->Auxiliary Recovery Cleavage->Product

Application Notes and Protocols for N-Alkylation of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-dimethylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its N-alkylation provides access to a diverse range of substituted pyrrolidine scaffolds, which are prevalent in many biologically active compounds. This document provides a detailed experimental protocol for the N-alkylation of this compound via reductive amination, a reliable and controlled method that minimizes the over-alkylation often observed with direct alkylation using alkyl halides.[1] The protocol is exemplified by the N-benzylation of the substrate.

Data Presentation

Physical and Spectroscopic Data of Starting Material
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundStructure of this compoundC6H13NO115.17White to off-white solid
Predicted Spectroscopic Data for a Representative Product: N-benzyl-(3S)-4,4-dimethylpyrrolidin-3-ol
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
N-benzyl-(3S)-4,4-dimethylpyrrolidin-3-olStructure of N-benzyl-(3S)-4,4-dimethylpyrrolidin-3-olC13H19NO205.307.25-7.40 (m, 5H), 3.65 (s, 2H), 3.50 (d, J=4.0 Hz, 1H), 2.80 (d, J=10.0 Hz, 1H), 2.65 (d, J=10.0 Hz, 1H), 2.40 (d, J=10.0 Hz, 1H), 2.25 (d, J=10.0 Hz, 1H), 1.05 (s, 3H), 0.95 (s, 3H)138.5, 129.0, 128.5, 127.0, 78.0, 65.0, 60.0, 55.0, 45.0, 25.0, 22.0

Note: Predicted NMR data is based on analogous structures and may vary from experimental results.

Experimental Protocol: N-Benzylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound with benzaldehyde as a representative aldehyde. The same general procedure can be adapted for other aldehydes and ketones.

Materials
  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add benzaldehyde (1.1 eq.) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. To prevent the product from streaking on the column, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).[2][3]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_aldehyde Add Benzaldehyde dissolve->add_aldehyde stir1 Stir for 30 min add_aldehyde->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir at RT (2-12h) add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor monitor->stir2 Incomplete workup Aqueous Work-up (NaHCO3, Brine) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction A Pyrrolidinol + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic attack C Iminium Ion B->C Dehydration D Iminium Ion F N-alkylated Product D->F Hydride attack E NaBH(OAc)3

Caption: General mechanism of reductive amination.

References

The Pivotal Role of (3S)-4,4-Dimethylpyrrolidin-3-ol and its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its inherent three-dimensionality and the stereochemical complexity offered by its chiral centers make it a highly sought-after building block for the design of novel therapeutics. Among these, (3S)-4,4-dimethylpyrrolidin-3-ol and its structural analogs have emerged as critical intermediates in the synthesis of potent and selective modulators of challenging biological targets. This document provides detailed application notes and experimental protocols for the utilization of these chiral building blocks in the development of inhibitors for two key enzymes implicated in major human diseases: β-secretase 1 (BACE1) for Alzheimer's disease and phosphodiesterase 9A (PDE9A) for cognitive disorders.

Application in the Synthesis of BACE1 Inhibitors

Beta-secretase 1 (BACE1) is a prime therapeutic target for Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides. The design of small molecule inhibitors that can effectively and selectively block the BACE1 active site is a major focus of research. The (3S,4S)-4-aminopyrrolidine-3-ol scaffold has proven to be a valuable core for the development of potent BACE1 inhibitors.[1][2]

Quantitative Data: BACE1 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative (3S,4S)-4-aminopyrrolidine-3-ol derivatives against BACE1.

Compound IDBACE1 IC50 (µM)BACE2 IC50 (µM)Cathepsin D IC50 (µM)Cellular Aβ Reduction IC50 (µM)Reference
7c 0.05>10>1040% inhibition @ 10µM[1]
11a 0.12>10>101.7[1]

These data highlight the high potency and selectivity of compounds derived from the aminopyrrolidinol scaffold.

Experimental Protocol: Synthesis of a (3S,4S)-4-Aminopyrrolidine-3-ol based BACE1 Inhibitor (General Procedure)

This protocol outlines a general synthetic route to (3S,4S)-4-((1H-benzo[d]imidazol-2-yl)amino)pyrrolidin-3-yl benzoate derivatives, which are potent BACE1 inhibitors.[3]

Step 1: Epoxide Ring Opening A chiral (salen)chromium(III) complex is used to catalyze the ring-opening of a suitable epoxide starting material to yield a chiral azido alcohol.

Step 2: Esterification The resulting chiral azido alcohol is coupled with various benzoic acids to afford the corresponding esters.

Step 3: Reduction of the Azide The azide functionality in the ester intermediate is reduced to a primary amine, typically using a palladium-catalyzed hydrogenation, to produce the aminobenzoate.

Step 4: Isothiocyanate Formation The aminobenzoate is treated with di-2-pyridinyl thiocarbonate to generate the isothiocyanate intermediate.

Step 5: Benzimidazole Formation The isothiocyanate is then coupled with 1,2-diaminobenzene, followed by cyclization, to yield the final (3S,4S)-4-((1H-benzo[d]imidazol-2-yl)amino)pyrrolidin-3-yl benzoate derivative.

G cluster_synthesis Synthesis of BACE1 Inhibitor start Epoxide step1 1. Epoxide Ring Opening (chiral (salen)Cr(III) complex) start->step1 intermediate1 Chiral Azido Alcohol step1->intermediate1 step2 2. Esterification (Benzoic Acid) intermediate1->step2 intermediate2 Azido Ester step2->intermediate2 step3 3. Azide Reduction (Pd/C, H2) intermediate2->step3 intermediate3 Amino Benzoate step3->intermediate3 step4 4. Isothiocyanate Formation (di-2-pyridinyl thiocarbonate) intermediate3->step4 intermediate4 Isothiocyanate step4->intermediate4 step5 5. Benzimidazole Formation (1,2-diaminobenzene, cyclization) intermediate4->step5 end Final BACE1 Inhibitor step5->end

Synthetic workflow for a BACE1 inhibitor.

Experimental Protocol: BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol describes a common method for measuring BACE1 activity and inhibition.[4][5]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate (e.g., based on the "Swedish" amyloid precursor protein mutation)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Black 96- or 384-well microplate

  • Fluorescence plate reader capable of excitation at ~320 nm and emission at ~405 nm.

Procedure:

  • Prepare Reagents: Dilute the BACE1 enzyme and FRET substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction: To each well of the microplate, add the assay buffer, FRET substrate, and the test compound solution.

  • Initiate Reaction: Add the diluted BACE1 enzyme to each well to start the reaction. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the FRET substrate by BACE1.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay BACE1 FRET Assay Workflow reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Add Reagents to Microplate reagents->plate incubate Incubate at RT or 37°C plate->incubate read Measure Fluorescence (Ex: ~320nm, Em: ~405nm) incubate->read analyze Calculate % Inhibition and IC50 read->analyze result Inhibition Data analyze->result

BACE1 FRET assay workflow.

Application in the Synthesis of PDE9A Inhibitors

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways involved in learning and memory. Inhibition of PDE9A elevates cGMP levels, which has been shown to enhance synaptic plasticity and cognitive function. The chiral pyrrolidine scaffold is a key structural feature of potent and selective PDE9A inhibitors, such as PF-04447943.[6][7]

Quantitative Data: PDE9A Inhibitory Activity and Pharmacokinetics of PF-04447943
ParameterValueSpeciesReference
PDE9A Ki 2.8 nMHuman[8]
PDE9A Ki 18 nMRat[8]
Selectivity High selectivity over other PDEs-[7]
Brain Penetration YesRodents[8]
Effect Increases cGMP in brain and CSFRodents[8]
Experimental Protocol: Synthesis of PF-04447943 (Key Pyrrolidine Introduction Step)

The synthesis of PF-04447943 involves the coupling of a pre-formed pyrazolopyrimidinone core with a (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl moiety. A key step is the nucleophilic substitution reaction where the secondary amine of the pyrrolidine derivative displaces a leaving group on the pyrazolopyrimidinone core.

General Step: A solution of the halogenated or sulfonate-activated pyrazolopyrimidinone core is treated with (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-ol in the presence of a suitable base (e.g., diisopropylethylamine or potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO) at an elevated temperature to facilitate the coupling reaction.

G cluster_synthesis_pde9 Key Step in PF-04447943 Synthesis core Pyrazolopyrimidinone Core (with leaving group) reaction Nucleophilic Substitution (Base, Solvent, Heat) core->reaction pyrrolidine (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-ol pyrrolidine->reaction product PF-04447943 reaction->product

Key coupling step in PF-04447943 synthesis.

Experimental Protocol: PDE9A Scintillation Proximity Assay (SPA)

This protocol describes a common method for measuring PDE9A activity and inhibition.[9][10][11]

Materials:

  • Recombinant human PDE9A enzyme

  • [3H]-cGMP (radiolabeled substrate)

  • SPA beads (e.g., coated with anti-GMP antibody or metal oxide)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • White, opaque microplate

  • Scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the PDE9A enzyme to its working concentration in assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction: To each well of the microplate, add the assay buffer, [3H]-cGMP, and the test compound solution.

  • Initiate Reaction: Add the diluted PDE9A enzyme to each well to start the hydrolysis of [3H]-cGMP to [3H]-GMP. Include positive and negative controls.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Stop Reaction & Bead Addition: Add SPA beads to each well. The beads will capture the radiolabeled product ([3H]-GMP).

  • Signal Detection: After a further incubation period to allow for bead settling and binding, measure the scintillation counts in a microplate scintillation counter. The proximity of the captured [3H]-GMP to the scintillant in the beads generates a light signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_assay_pde9 PDE9A Scintillation Proximity Assay Workflow reagents Prepare Reagents (Enzyme, [3H]-cGMP, Inhibitor) plate Add Reagents to Microplate reagents->plate incubate1 Incubate at RT (Enzymatic Reaction) plate->incubate1 stop Add SPA Beads (Stop Reaction & Capture Product) incubate1->stop incubate2 Incubate (Bead Settling & Binding) stop->incubate2 read Measure Scintillation Counts incubate2->read analyze Calculate % Inhibition and IC50 read->analyze result Inhibition Data analyze->result

References

Application Notes and Protocols for (3S)-4,4-dimethylpyrrolidin-3-ol in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral pyrrolidine derivative. While specific literature on its direct application as a primary organocatalytic ligand is limited, its structural features—a secondary amine for enamine/iminium ion formation, a hydroxyl group for potential hydrogen bonding interactions, and a gem-dimethyl group for steric influence—suggest its potential as a valuable ligand in various organocatalytic transformations. The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, known to effectively promote a wide range of asymmetric reactions.[1][2]

These application notes provide a detailed overview of the potential use of this compound in two key organocatalytic reactions: the asymmetric Michael addition and the asymmetric aldol reaction. The provided protocols are based on established methodologies for structurally related pyrrolidine-based organocatalysts and serve as a starting point for researchers looking to explore the catalytic potential of this specific ligand.

Potential Applications

The structural characteristics of this compound make it a promising candidate for enamine and iminium ion catalysis.

  • Asymmetric Michael Addition: The secondary amine can activate aldehydes or ketones to form nucleophilic enamines, which can then undergo conjugate addition to nitroolefins, enones, and other Michael acceptors. The chiral environment provided by the ligand is expected to induce enantioselectivity in the newly formed stereocenter.

  • Asymmetric Aldol Reaction: This ligand can catalyze the reaction between a ketone and an aldehyde. The ketone is converted into a chiral enamine, which then attacks the aldehyde. The stereochemistry of the resulting β-hydroxy ketone can be controlled by the chiral ligand.

Catalytic Cycles

The proposed catalytic cycles for the activation of carbonyl compounds by this compound are depicted below.

Enamine_Catalysis Enamine Catalytic Cycle cluster_cycle Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Iminium_Product Iminium Product Enamine->Iminium_Product + Electrophile Product Chiral Product Iminium_Product->Product + H2O Product->Catalyst - Catalyst Ketone Ketone Water_Out H2O Water_In H2O Electrophile Electrophile (e.g., Nitroolefin)

Figure 1: Proposed enamine catalytic cycle for Michael additions.

Iminium_Catalysis Iminium Catalytic Cycle cluster_cycle Catalyst This compound Iminium Chiral Iminium Ion Catalyst->Iminium + α,β-Unsaturated Aldehyde - H2O Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Product Chiral Product Enamine_Adduct->Product + H2O Product->Catalyst - Catalyst Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Water_Out H2O Water_In H2O Nucleophile Nucleophile

Figure 2: Proposed iminium catalytic cycle for conjugate additions.

Data Presentation

The following tables summarize representative data for asymmetric Michael additions and aldol reactions catalyzed by pyrrolidine-based ligands structurally similar to this compound. This data can serve as a benchmark for evaluating the performance of the title compound.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (syn/anti) (%)Reference
1Propanaltrans-β-nitrostyrene10CH2Cl2795-9970:30 - 78:2268 (syn), 44-63 (anti)[3]
23-Phenylpropanaltrans-β-nitrostyrene10CH2Cl279570:30-68 (syn), -63 (anti)[3]
3Cyclohexanecarboxaldehydetrans-β-nitrostyrene20Toluene2492>95:595 (syn)General data based on pyrrolidine catalysts
4Isovaleraldehyde(E)-2-nitro-1-phenylprop-1-ene15Dioxane488585:1592 (syn)General data based on pyrrolidine catalysts

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
1Cyclohexanone4-Nitrobenzaldehyde20DMSOrt249995:599General data based on proline derivatives
2AcetoneBenzaldehyde10Neatrt4885-78General data based on prolinamides
3Cyclopentanone2-Naphthaldehyde20CH2Cl20729190:1096General data based on pyrrolidine catalysts
4AcetoneIsobutyraldehyde30Neat259665-93[4]

Experimental Protocols

The following are detailed, generalized protocols for conducting asymmetric Michael addition and aldol reactions using a pyrrolidine-based organocatalyst like this compound.

Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

Protocol:

  • Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the nitroolefin (0.2 mmol, 1.0 equiv), this compound (0.02 mmol, 10 mol%), and the solvent (1.0 mL).

  • Addition of Aldehyde: Add the aldehyde (0.4 mmol, 2.0 equiv) to the stirred solution at the specified temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (2 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Michael_Addition_Workflow Workflow for Asymmetric Michael Addition cluster_workflow A 1. Add nitroolefin, catalyst, and solvent to vial B 2. Add aldehyde to the reaction mixture A->B C 3. Stir at specified temperature and monitor by TLC/GC B->C D 4. Quench with saturated aq. NH4Cl C->D E 5. Extract with ethyl acetate D->E F 6. Dry and concentrate organic layers E->F G 7. Purify by flash column chromatography F->G H 8. Analyze dr by 1H NMR and ee by chiral HPLC G->H

Figure 3: Experimental workflow for the Michael addition.

Application Note 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

Protocol:

  • Reaction Setup: In a dry reaction tube, dissolve this compound (0.05 mmol, 20 mol%) in the specified solvent (0.5 mL).

  • Addition of Reactants: Add the ketone (1.0 mmol, 4.0 equiv) to the catalyst solution, followed by the aldehyde (0.25 mmol, 1.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at the designated temperature for the time indicated in the optimization studies.

  • Reaction Monitoring: Monitor the disappearance of the aldehyde by TLC or GC analysis.

  • Work-up: After the reaction is complete, add a saturated aqueous solution of NH4Cl (2 mL) to quench the reaction.

  • Extraction: Extract the mixture with dichloromethane (3 x 5 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the pure aldol product.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or after conversion to a suitable derivative.

Aldol_Reaction_Workflow Workflow for Asymmetric Aldol Reaction cluster_workflow A 1. Dissolve catalyst in solvent B 2. Add ketone, then aldehyde A->B C 3. Stir at specified temperature and monitor reaction B->C D 4. Quench with saturated aq. NH4Cl C->D E 5. Extract with dichloromethane D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by flash column chromatography F->G H 8. Analyze dr and ee by chiral HPLC G->H

Figure 4: Experimental workflow for the Aldol reaction.

Conclusion

This compound holds promise as a chiral organocatalyst for key C-C bond-forming reactions. The protocols and data presented here, derived from well-established pyrrolidine-based catalytic systems, provide a solid foundation for researchers to investigate its efficacy. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and the use of additives will be crucial in unlocking the full potential of this ligand in asymmetric synthesis. The gem-dimethyl substitution at the C4 position is anticipated to create a distinct steric environment that could lead to unique selectivity profiles compared to other pyrrolidine-based catalysts.

References

Application Notes and Protocols for the Purification of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (3S)-4,4-dimethylpyrrolidin-3-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The described techniques are adaptable for various scales of production, from laboratory research to process development.

Introduction

This compound is a valuable building block in medicinal chemistry. Its stereochemistry and substitution pattern make it a crucial component for the synthesis of biologically active molecules. Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. This document outlines effective purification strategies, including distillation, crystallization (via anti-solvent precipitation), and chromatography, to obtain this compound with high chemical and enantiomeric purity.

The primary impurities in the synthesis of this compound are typically inorganic salts from preceding reaction steps, residual solvents, and potentially small amounts of starting materials or side-products. The purification strategies detailed below are designed to effectively remove these contaminants.

Purification Techniques

A multi-step purification approach is often the most effective strategy for achieving high-purity this compound. A typical workflow involves an initial workup to remove the bulk of inorganic impurities, followed by distillation to separate the product from non-volatile residues and some solvent traces. Further polishing can be achieved by chromatography if exceptionally high purity is required.

Diagram of the General Purification Workflow

PurificationWorkflow Crude Crude (3S)-4,4-dimethyl- pyrrolidin-3-ol Solution Azeotropic Azeotropic Distillation (Water Removal) Crude->Azeotropic Filtration1 Filtration (Removal of Inorganic Salts) Azeotropic->Filtration1 AntiSolvent Anti-Solvent Precipitation Filtration1->AntiSolvent Filtration2 Filtration (Removal of Precipitated Salts) AntiSolvent->Filtration2 Distillation Vacuum Distillation Filtration2->Distillation Pure Pure (3S)-4,4-dimethyl- pyrrolidin-3-ol Distillation->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following protocols are based on established methods for the purification of the closely related compound, (3S)-pyrrolidin-3-ol, and have been adapted for this compound.[1] Researchers should optimize these protocols based on the specific impurity profile of their crude material.

Removal of Water and Inorganic Salts

This protocol is designed for the initial workup of a crude solution of this compound, typically after a synthesis step that involves aqueous workup or the use of inorganic bases.

Protocol:

  • Azeotropic Distillation:

    • To the crude solution containing this compound, add a suitable solvent for azeotropic water removal, such as isopropanol or ethanol.[1]

    • The volume of the solvent should be approximately 4-7 liters per kilogram of the estimated product.[1]

    • Distill the mixture to remove the water-solvent azeotrope.

    • Continuously or intermittently add fresh solvent to maintain the volume and repeat the distillation until the water content is below 0.5% (m/m), as determined by Karl-Fischer titration.[1]

  • Filtration of Inorganic Salts:

    • After water removal, cool the solution to room temperature.

    • Filter the mixture to remove any precipitated inorganic salts.

  • Anti-Solvent Precipitation:

    • To the filtrate, add an anti-solvent such as methyl tert-butyl ether (MTBE), 2-methyl-THF, or diisopropyl ether.[1] MTBE is often preferred.[1]

    • The volume of the anti-solvent should be 3-6 times the volume of the isopropanol solution.[1]

    • Cool the mixture to a temperature between -10°C and 20°C (preferably 0-5°C) to induce further precipitation of inorganic salts.[1]

    • Hold the mixture at this temperature for a sufficient time to ensure complete precipitation.

  • Final Filtration:

    • Filter the cold mixture to remove the precipitated inorganic salts.

    • The resulting filtrate contains the partially purified this compound.

Purification by Vacuum Distillation

This protocol is suitable for the final purification of this compound to remove non-volatile impurities and residual solvents. The boiling point of the target compound is expected to be higher than that of (3S)-pyrrolidin-3-ol (approx. 115-120°C at 2-3 mbar) due to the presence of the dimethyl group.[1]

Protocol:

  • Preparation:

    • Concentrate the filtrate from the previous step under reduced pressure to obtain a crude oil of this compound.

    • Set up a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus is preferable for product-gentle conditions).[1]

  • Distillation:

    • Apply a vacuum (e.g., 2-10 mbar).

    • Gradually heat the distillation flask.

    • Collect the fraction boiling at the expected temperature range for this compound. (Note: The exact boiling point will need to be determined experimentally).

    • Monitor the purity of the collected fractions by a suitable analytical method (e.g., GC, HPLC, or NMR).

Chromatographic Purification (Optional Polishing Step)

For applications requiring exceptionally high purity, column chromatography can be employed as a final polishing step.

Protocol:

  • Stationary Phase:

    • Select a suitable stationary phase, such as silica gel or alumina.

  • Mobile Phase:

    • Choose an appropriate eluent system. A common system for amino alcohols is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Chromatography:

    • Dissolve the distilled this compound in a minimum amount of the mobile phase.

    • Load the solution onto the prepared column.

    • Elute the column with the chosen mobile phase.

    • Collect fractions and analyze their purity.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize key parameters for the purification of this compound. Note that some values are estimates based on the purification of (3S)-pyrrolidin-3-ol and should be optimized.

Table 1: Parameters for Water and Inorganic Salt Removal

ParameterValue/RangeReference
Solvent for Azeotropic DistillationIsopropanol, Ethanol[1]
Solvent Volume4-7 L/kg of product[1]
Target Water Content< 0.5% (m/m)[1]
Anti-SolventMTBE, 2-MeTHF, Diisopropyl ether[1]
Anti-Solvent Volume Ratio3-6 (Anti-Solvent:Solvent)[1]
Precipitation Temperature-10 to 20 °C (0-5 °C preferred)[1]

Table 2: Parameters for Vacuum Distillation

ParameterEstimated Value/RangeReference
Pressure2-10 mbar[1]
Boiling Point> 120 °C (at 2-3 mbar)Estimated
Expected Purity> 99%[1]
Expected Yield80-90%[1]

Logical Relationships in Purification Strategy

The choice of purification steps and their sequence is critical for an efficient process. The following diagram illustrates the logical relationship between the initial state of the crude product and the selection of purification methods.

LogicalRelationship Crude Crude this compound HighWater High Water Content? Crude->HighWater HighSalts High Inorganic Salt Content? HighImpurities High Organic Impurity Content? HighSalts->HighImpurities No Distillation Vacuum Distillation HighSalts->Distillation Yes HighWater->HighSalts No Workup Azeotropic Distillation & Anti-Solvent Precipitation HighWater->Workup Yes UltraHighPurity Ultra-High Purity Required? HighImpurities->UltraHighPurity No Chromatography Column Chromatography HighImpurities->Chromatography Yes FinalProduct Purified Product UltraHighPurity->FinalProduct No UltraHighPurity->FinalProduct Yes Workup->HighSalts Distillation->HighImpurities Chromatography->UltraHighPurity

Caption: Decision tree for selecting the appropriate purification strategy.

References

Optimal Reaction Conditions for (3S)-4,4-Dimethylpyrrolidin-3-ol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-Dimethylpyrrolidin-3-ol belongs to the class of chiral pyrrolidine derivatives, a cornerstone of modern asymmetric organocatalysis. These scaffolds are prized for their ability to form key intermediates, such as enamines and iminium ions, which can effectively control the stereochemical outcome of a wide range of chemical transformations. The inherent chirality of the pyrrolidine ring, combined with the steric and electronic influence of its substituents, allows for the creation of a chiral environment around the reactive center, guiding the formation of one enantiomer over the other.

While extensive research has been conducted on various pyrrolidine-based organocatalysts, specific, detailed experimental protocols and optimized reaction conditions for the direct use of this compound as a catalyst are not extensively documented in readily available scientific literature. However, by examining the vast body of work on analogous structures, we can infer the likely applications and general reaction conditions for this compound. This document provides an overview of the typical applications for such catalysts, along with generalized protocols that can serve as a starting point for reaction optimization.

General Applications in Asymmetric Synthesis

Pyrrolidine-based organocatalysts are most notably used in a variety of asymmetric transformations, including:

  • Aldol Reactions: The catalyst promotes the enantioselective addition of a ketone or aldehyde enolate to another aldehyde, forming a β-hydroxy carbonyl compound with high stereocontrol.

  • Michael Additions (Conjugate Additions): These catalysts facilitate the addition of nucleophiles, such as ketones, aldehydes, or nitroalkanes, to α,β-unsaturated carbonyl compounds or other Michael acceptors in a stereoselective manner.

  • Mannich Reactions: The enantioselective formation of β-amino carbonyl compounds from an aldehyde, an amine, and a ketone.

  • [3+2] Cycloadditions: The construction of five-membered rings with high stereocontrol, often involving azomethine ylides.

The 4,4-dimethyl substitution on the pyrrolidine ring in this compound is expected to provide significant steric bulk, which can enhance the facial selectivity of the catalyzed reaction. The 3-hydroxyl group can participate in hydrogen bonding, further organizing the transition state and improving enantioselectivity.

Generalized Experimental Protocols

The following are generalized protocols for common asymmetric reactions where a catalyst like this compound would be expected to perform well. These should be considered starting points, and optimization of each parameter is crucial for achieving the best results for a specific substrate combination.

Asymmetric Aldol Reaction (Generalized Protocol)

This protocol describes a typical procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.

Table 1: Generalized Reaction Parameters for Asymmetric Aldol Reaction

ParameterGeneral Range/ConditionNotes
Catalyst Loading 5 - 30 mol%Higher loading may be necessary for less reactive substrates.
Aldehyde 1.0 equivalentThe limiting reagent.
Ketone 2 - 10 equivalentsOften used in excess to serve as both reactant and solvent.
Solvent Dichloromethane (DCM), Chloroform (CHCl₃), Toluene, or neatThe choice of solvent can significantly impact reaction rate and stereoselectivity.
Temperature -20 °C to Room TemperatureLower temperatures generally lead to higher enantioselectivity.
Reaction Time 12 - 72 hoursMonitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Additive (Optional) Acetic Acid, Benzoic Acid (10-20 mol%)An acidic co-catalyst can sometimes improve reaction rates and selectivities by facilitating enamine formation and turnover.

Experimental Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (if not neat), add the ketone (5.0 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • If an acidic additive is used, it is typically added at this stage.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Michael Addition (Generalized Protocol)

This protocol outlines a general procedure for the conjugate addition of a ketone to a nitroalkene.

Table 2: Generalized Reaction Parameters for Asymmetric Michael Addition

ParameterGeneral Range/ConditionNotes
Catalyst Loading 10 - 20 mol%Optimization is key.
Nitroalkene 1.0 equivalentThe electrophile.
Ketone 3 - 10 equivalentsServes as the nucleophile and often as the solvent.
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), or neatSolvent polarity and coordinating ability can influence the outcome.
Temperature 0 °C to Room TemperatureReaction temperature is a critical parameter for controlling stereoselectivity.
Reaction Time 24 - 96 hoursReaction progress should be monitored.
Additive (Optional) Water (e.g., 1 equivalent), or an acid/base additiveSmall amounts of water can sometimes accelerate the reaction. The nature of the additive depends on the specific reaction and catalyst.

Experimental Procedure:

  • To a solution of the nitroalkene (1.0 mmol) in the chosen solvent, add the ketone (5.0 mmol).

  • Add this compound (0.15 mmol, 15 mol%) to the mixture.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction by TLC until the starting nitroalkene is consumed.

  • Work up the reaction as described in the aldol protocol.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for optimizing an organocatalyzed asymmetric reaction.

G General Workflow for Asymmetric Organocatalysis Optimization cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Optimization Loop A Select Substrates (Aldehyde/Ketone/Nitroalkene) B Choose Solvent & Catalyst Loading (e.g., 10-20 mol%) A->B C Set Initial Temperature (e.g., Room Temperature) B->C D Run Reaction & Monitor (TLC, GC, NMR) C->D E Workup & Purification (Extraction, Chromatography) D->E F Analyze Product (Yield, dr, ee) E->F G Evaluate Results F->G H Modify Conditions (Temperature, Solvent, Additives) G->H I Optimal Conditions Achieved? H->I I->D No J Final Protocol Established I->J Yes

Caption: A generalized workflow for the optimization of an asymmetric reaction catalyzed by a pyrrolidine derivative.

Signaling Pathway Analogy in Catalysis

The mechanism of enamine catalysis, central to the function of pyrrolidine-based catalysts, can be visualized as a catalytic cycle.

G Catalytic Cycle of Enamine-Mediated Aldol Reaction Catalyst (3S)-4,4-Dimethyl- pyrrolidin-3-ol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O (Hydrolysis) Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regenerates Catalyst

Caption: A simplified representation of the catalytic cycle for an enamine-mediated asymmetric aldol reaction.

Conclusion

This compound holds potential as a valuable organocatalyst for asymmetric synthesis, leveraging its chiral scaffold and sterically demanding substituents to induce high enantioselectivity. While specific, optimized protocols for this exact molecule are not prevalent in the reviewed literature, the general principles of pyrrolidine-based organocatalysis provide a strong foundation for its application. The provided generalized protocols for aldol and Michael reactions serve as a robust starting point for researchers to develop and optimize their own specific transformations. As with any catalytic system, careful screening of reaction parameters is essential to unlock the full potential of this compound in asymmetric synthesis.

Enantioselective Reactions Mediated by (3S)-4,4-dimethylpyrrolidin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral pyrrolidine derivative that holds potential as an organocatalyst in enantioselective synthesis. The pyrrolidine scaffold is a cornerstone in modern asymmetric catalysis, with proline and its derivatives being extensively studied and applied in a wide range of transformations. The presence of a hydroxyl group and gem-dimethyl substitution at the 4-position of the pyrrolidine ring in this compound can influence its stereochemical control, solubility, and catalytic activity. While specific, detailed applications of this exact molecule are not extensively documented in publicly available literature, its structural similarity to other effective pyrrolidine-based organocatalysts suggests its potential utility in key enantioselective reactions such as aldol and Michael additions.

This document provides a generalized framework for the application of this compound in such reactions, based on established principles of organocatalysis by related compounds. The protocols provided are model systems that can serve as a starting point for researchers to explore the catalytic potential of this specific molecule.

Principle of Catalysis

The catalytic activity of pyrrolidine derivatives in enantioselective reactions typically relies on the formation of key intermediates, such as enamines or iminium ions, which modulate the reactivity and stereochemical outcome of the transformation. In the context of an aldol or Michael addition, the secondary amine of the pyrrolidine ring is believed to react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile (another aldehyde in an aldol reaction, or a Michael acceptor in a Michael addition) in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The hydroxyl group at the 3-position can potentially participate in hydrogen bonding interactions to further stabilize the transition state and enhance stereoselectivity.

Application Note 1: Enantioselective Aldol Reaction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in medicinal chemistry and natural product synthesis. Pyrrolidine-based organocatalysts are known to effectively catalyze this reaction.

Reaction Scheme:

Proposed Catalytic Cycle:

The following diagram illustrates a plausible catalytic cycle for the aldol reaction mediated by a pyrrolidin-3-ol derivative.

Aldol_Cycle catalyst_node (3S)-4,4-dimethyl- pyrrolidin-3-ol enamine_node Enamine Intermediate catalyst_node->enamine_node + Ketone - H2O ketone_node Ketone (R2-CO-CH3) iminium_node Iminium Ion Intermediate enamine_node->iminium_node + Aldehyde aldehyde_node Aldehyde (R1-CHO) product_node β-Hydroxy Ketone iminium_node->product_node + H2O - Catalyst water_node H2O

Caption: Proposed catalytic cycle for the aldol reaction.

Hypothetical Experimental Protocol:

This protocol is a general guideline and will require optimization for specific substrates.

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO, CHCl₃, or neat)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Data Presentation (Hypothetical):

EntryAldehyde (R1)Ketone (R2)SolventTemp (°C)Time (h)Yield (%)ee (%)
14-NO₂-PhCyclohexanoneDMSO2524--
2PhCHOAcetoneNeat048--

(Note: The yield and ee values are left blank as no experimental data for this specific catalyst is available.)

Application Note 2: Enantioselective Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction that creates a new stereocenter. Organocatalysts based on pyrrolidine have been shown to be highly effective in promoting the conjugate addition of aldehydes or ketones to nitroalkenes and other Michael acceptors.

Reaction Scheme:

Proposed Experimental Workflow:

The following diagram outlines the general workflow for performing and analyzing an enantioselective Michael addition.

Michael_Workflow start_node Start reaction_setup Reaction Setup: - Catalyst - Ketone - Nitroalkene - Solvent start_node->reaction_setup reaction_run Run Reaction (Stirring, Temp Control) reaction_setup->reaction_run workup Aqueous Workup & Extraction reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Analysis: - NMR (Yield) - Chiral HPLC (ee) purification->analysis end_node End analysis->end_node

Caption: General workflow for Michael addition.

Hypothetical Experimental Protocol:

This protocol serves as a general starting point and requires optimization.

Materials:

  • This compound (Catalyst)

  • Ketone (e.g., cyclohexanone)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., toluene, CH₂Cl₂)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the nitroalkene (0.5 mmol) in the chosen solvent (1.0 mL) at the desired temperature (e.g., 0 °C), add the ketone (1.5 mmol).

  • Add this compound (0.05 mmol, 10 mol%).

  • Stir the reaction mixture vigorously and monitor its progress by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the product.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Data Presentation (Hypothetical):

EntryKetoneNitroalkene (R2, R3)SolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (syn, %)
1CyclohexanonePh, HToluene072---
2Acetone4-Cl-Ph, HCH₂Cl₂2548---

(Note: The yield, dr, and ee values are left blank as no experimental data for this specific catalyst is available.)

Conclusion and Future Outlook

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of (3S)-4,4-dimethylpyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic route and overcome common experimental challenges.

Synthetic Workflow Overview

The recommended synthetic pathway for this compound involves a three-step sequence starting from commercially available N-Boc-3-pyrrolidinone. The key steps are:

  • Step 1: Dimethylation of N-Boc-3-pyrrolidinone to introduce the gem-dimethyl group at the C4 position.

  • Step 2: Stereoselective Reduction of the resulting N-Boc-4,4-dimethylpyrrolidin-3-one using a Corey-Bakshi-Shibata (CBS) catalyst to yield the desired (3S)-alcohol.

  • Step 3: Deprotection of the N-Boc group to afford the final product, this compound.

SynthesisWorkflow Start N-Boc-3-pyrrolidinone Step1 Step 1: Dimethylation Start->Step1 Intermediate1 N-Boc-4,4-dimethylpyrrolidin-3-one Step1->Intermediate1 Step2 Step 2: Stereoselective Reduction (CBS) Intermediate1->Step2 Intermediate2 N-Boc-(3S)-4,4-dimethylpyrrolidin-3-ol Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by each synthetic step. Each step includes a detailed experimental protocol, a table summarizing key quantitative data, and a troubleshooting guide in a question-and-answer format.

Step 1: Synthesis of N-Boc-4,4-dimethylpyrrolidin-3-one

Experimental Protocol
  • To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (2.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4,4-dimethylpyrrolidin-3-one as a solid.

Data Presentation
ParameterValue/RangeNotes
Starting Material N-Boc-3-pyrrolidinoneCommercially available.
Reagents Diisopropylamine, n-BuLi, Methyl IodideEnsure all reagents are anhydrous.
Solvent Anhydrous Tetrahydrofuran (THF)Crucial for the stability of the strong base.
Temperature -78 °C to Room TemperatureStrict temperature control is vital for selectivity.
Reaction Time ~12-16 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60-75%Yield can vary based on reaction scale and purity of reagents.
Purification Flash Column ChromatographyGradient elution with hexane/ethyl acetate is recommended.
Troubleshooting Guide

Q1: My yield of N-Boc-4,4-dimethylpyrrolidin-3-one is very low. What could be the issue?

A1: Low yields in this step can often be attributed to several factors:

  • Incomplete enolate formation: Ensure that the LDA is freshly prepared and that all glassware and solvents are scrupulously dried. The presence of water will quench the strong base.

  • Side reactions: The enolate can participate in side reactions if the temperature is not maintained at -78 °C during the addition of methyl iodide. Allowing the reaction to warm prematurely can lead to undesired byproducts.

  • Insufficient methylation: Ensure that a sufficient excess of methyl iodide is used to drive the reaction to completion.

Q2: I am observing the formation of mono-methylated and O-methylated byproducts. How can I minimize these?

A2: The formation of these byproducts is a common challenge.

  • Mono-methylation: This can occur if the amount of base or methyl iodide is insufficient, or if the reaction time is too short. Ensure at least 2 equivalents of LDA and a slight excess of methyl iodide are used.

  • O-methylation: While generally less favorable with methyl iodide, it can occur. Maintaining a low temperature (-78 °C) during the alkylation step is critical to favor C-alkylation.

Q3: The purification of the product by column chromatography is difficult. Are there any tips?

A3: N-Boc-4,4-dimethylpyrrolidin-3-one is a relatively non-polar compound.

  • Use a gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Careful monitoring of the fractions by TLC is essential to separate the desired product from any remaining starting material and byproducts.

Troubleshooting_Step1 Problem Low Yield Byproduct Formation Purification Issues Cause1 Incomplete Enolate Formation Premature Warming Insufficient Reagents Problem:f0->Cause1 Cause2 Suboptimal Temperature Insufficient Reagents Problem:f1->Cause2 Cause3 Similar Polarity of Compounds Problem:f2->Cause3 Solution1 Use Anhydrous Conditions Maintain -78 °C Use Excess Reagents Cause1->Solution1 Solution2 Strict Temperature Control Use Excess Methyl Iodide Cause2->Solution2 Solution3 Use Gradient Elution Careful TLC Monitoring Cause3->Solution3

Caption: Troubleshooting logic for Step 1.

Step 2: Stereoselective Reduction to N-Boc-(3S)-4,4-dimethylpyrrolidin-3-ol

Experimental Protocol
  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir the solution for 15 minutes at 0 °C.

  • Cool the mixture to -20 °C and add a solution of N-Boc-4,4-dimethylpyrrolidin-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) to yield N-Boc-(3S)-4,4-dimethylpyrrolidin-3-ol. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of a Mosher's ester derivative.

Data Presentation
ParameterValue/RangeNotes
Starting Material N-Boc-4,4-dimethylpyrrolidin-3-oneMust be of high purity.
Catalyst (R)-2-Methyl-CBS-oxazaborolidineThe choice of (R)- or (S)-CBS catalyst determines the stereochemistry of the product.
Reducing Agent Borane-dimethyl sulfide complex (BH₃·SMe₂)Other borane sources like BH₃·THF can also be used.
Solvent Anhydrous Tetrahydrofuran (THF)Essential for the stability and activity of the catalyst and reagent.
Temperature -20 °CLower temperatures generally improve enantioselectivity.
Reaction Time 1-2 hoursMonitor for completion to avoid side reactions.
Typical Yield >90%High yields are common for this reduction.
Enantiomeric Excess (ee) >95%The CBS reduction is known for its high enantioselectivity.[1][2]
Purification Flash Column ChromatographyMay be required to remove any minor diastereomer or impurities.
Troubleshooting Guide

Q1: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

A1: Achieving high enantioselectivity is the primary goal of this step.

  • Catalyst Quality: Ensure the CBS catalyst is of high quality and has not degraded. It is sensitive to moisture.

  • Temperature Control: The reduction temperature is critical. Running the reaction at a lower temperature (e.g., -30 °C or -40 °C) can often improve the ee.

  • Anhydrous Conditions: Water can react with the borane and the catalyst, leading to a non-selective reduction. Ensure all reagents and solvents are strictly anhydrous.

Q2: The reaction is sluggish or does not go to completion. What should I do?

A2: Incomplete conversion can be due to several factors.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of the borane reducing agent is used.

  • Catalyst Loading: While catalytic, a sufficient loading (typically 5-10 mol%) of the CBS catalyst is necessary for a reasonable reaction rate.

  • Purity of Starting Material: Impurities in the N-Boc-4,4-dimethylpyrrolidin-3-one can interfere with the catalyst.

Q3: How do I separate the diastereomers if the stereoselectivity is not perfect?

A3: While the CBS reduction typically gives high ee, separation of diastereomers might be necessary.

  • Flash Column Chromatography: Careful flash column chromatography can sometimes separate the diastereomers, although it can be challenging due to their similar polarities.

  • Recrystallization: If the product is crystalline, recrystallization may be an effective method for enriching the desired diastereomer.

Step 3: N-Boc Deprotection to this compound

Experimental Protocol

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve N-Boc-(3S)-4,4-dimethylpyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform). Dry the organic extracts over Na₂SO₄ and concentrate to give the final product.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve N-Boc-(3S)-4,4-dimethylpyrrolidin-3-ol (1.0 eq) in 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the product will precipitate as the hydrochloride salt.

  • Filter the solid, wash with cold dioxane or diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • The free base can be obtained by following the same basification and extraction procedure as in Method A.

Data Presentation
ParameterValue/RangeNotes
Starting Material N-Boc-(3S)-4,4-dimethylpyrrolidin-3-olEnsure high purity from the previous step.
Reagents TFA or 4M HCl in DioxaneBoth are effective; the choice may depend on downstream applications.
Solvent Dichloromethane (DCM) or 1,4-DioxaneShould be appropriate for the chosen acid.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic upon acid addition.
Reaction Time 1-4 hoursMonitor for completion.
Typical Yield >95%Deprotection is usually a high-yielding reaction.[3][4]
Purification Precipitation/ExtractionThe product is often obtained in high purity after workup.
Troubleshooting Guide

Q1: The deprotection reaction is incomplete. What can I do?

A1: Incomplete deprotection is unusual but can happen.

  • Acid Stoichiometry: Ensure a sufficient excess of the acid (TFA or HCl) is used.

  • Reaction Time: Extend the reaction time and monitor by TLC.

  • Steric Hindrance: While not typically an issue for N-Boc groups, if the substrate is particularly hindered, gentle warming might be necessary, but this should be done cautiously to avoid side reactions.

Q2: I am concerned about the stability of the hydroxyl group under strong acidic conditions.

A2: The hydroxyl group is generally stable under the conditions used for N-Boc deprotection. However, to minimize any potential for side reactions, it is recommended to perform the reaction at 0 °C initially and then allow it to warm to room temperature. Prolonged exposure to strong acid at elevated temperatures should be avoided.

Q3: The workup to obtain the free base is giving a low yield. What are the common pitfalls?

A3: The free amine can be somewhat water-soluble, leading to losses during extraction.

  • Basification: Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine hydrochloride.

  • Extraction Solvent: Use a more polar solvent system for extraction if the product has significant water solubility. A mixture of isopropanol and chloroform can be effective.

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

Caption: Troubleshooting logic for Step 3.

References

Technical Support Center: Synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent strategy involves a multi-step synthesis beginning with the formation of a 4,4-dimethyl-3-oxopyrrolidine precursor. This is typically followed by a stereoselective reduction of the ketone to yield the desired (3S)-hydroxyl stereoisomer. Key reactions in the formation of the pyrrolidone ring can include Michael additions and subsequent cyclization reactions.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters include:

  • Reaction temperature: Particularly during the reduction step to control stereoselectivity.

  • Choice of reducing agent: To ensure high conversion and the correct stereochemical outcome.

  • Purity of starting materials: Impurities in starting materials can lead to a range of side products that may be difficult to remove.

  • pH control: Important for both the cyclization and work-up steps to prevent ring-opening or other side reactions.

Q3: How can I confirm the stereochemistry of the final product?

A3: The stereochemistry of this compound can be confirmed using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating agent. Comparison of optical rotation values with literature data is also a common method.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Incomplete reaction based on TLC or LC-MS analysis.Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely.
Inactive or insufficient reagent.Use fresh, high-purity reagents. Consider increasing the molar equivalents of the limiting reagent.
Significant amount of starting material recovered.Poor solubility of starting materials.Use a different solvent system or increase the solvent volume.
Complex mixture of products observed.Incorrect reaction conditions leading to side reactions.Re-evaluate the reaction temperature, pH, and order of reagent addition.
Problem 2: Identification of Unexpected Side Products
Observed Impurity (by Mass Spectrometry) Potential Structure Likely Cause Mitigation Strategy
M+18 (M = mass of product)4-amino-3,3-dimethylbutane-1,2-diolRing-opening of the pyrrolidine ring via hydrolysis.Ensure anhydrous conditions, especially during purification. Use a non-aqueous work-up if possible.
M+M (Dimer)Open-ring dimerIncomplete cyclization or reaction between the amine of one molecule and the hydroxyl of another.Optimize cyclization conditions (e.g., concentration, temperature). Protect the amine if necessary.
Isomer of the product(3R)-4,4-dimethylpyrrolidin-3-olNon-stereoselective reduction of the ketone precursor.Use a stereoselective reducing agent (e.g., a chiral borane reagent). Optimize the reduction temperature.
M-2 (Dehydrogenated product)4,4-dimethyl-1,2-dihydro-3H-pyrrol-3-oneOver-oxidation of the alcohol or incomplete reduction of an enone intermediate.Use a milder oxidizing agent if applicable in a preceding step, or ensure complete reduction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and may vary based on specific experimental conditions.

Parameter Precursor Synthesis (4,4-dimethyl-3-oxopyrrolidone) Reduction to this compound
Typical Yield 60-80%75-95%
Purity (crude) 85-95%90-98% (diastereomeric excess)
Reaction Temperature 25-80 °C-78 to 25 °C
Reaction Time 4-24 hours2-12 hours

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-3-oxopyrrolidone (Precursor)

This protocol is a generalized procedure based on common synthetic strategies.

  • Michael Addition: To a solution of a suitable Michael acceptor (e.g., an α,β-unsaturated ester) in an appropriate solvent (e.g., ethanol), add the Michael donor (e.g., a nitroalkane) and a base catalyst (e.g., DBU).

  • Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete as monitored by TLC.

  • Cyclization: The intermediate from the Michael addition is then subjected to reductive cyclization. This can be achieved using a reducing agent such as zinc in the presence of an acid (e.g., acetic acid).

  • The reaction mixture is heated to reflux for 4-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Stereoselective Reduction to this compound
  • Reaction Setup: Dissolve the 4,4-dimethyl-3-oxopyrrolidone precursor in an anhydrous solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Slowly add a solution of a stereoselective reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex) to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the final product.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Stereoselective Reduction Start Starting Materials Michael_Addition Michael Addition Start->Michael_Addition Cyclization Reductive Cyclization Michael_Addition->Cyclization Precursor 4,4-Dimethyl-3-oxopyrrolidone Cyclization->Precursor Reduction Stereoselective Reduction Precursor->Reduction Purification Purification Reduction->Purification Final_Product This compound Purification->Final_Product

Technical Support Center: Overcoming Purification Challenges of Chiral Pyrrolidinols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral pyrrolidinols.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of chiral pyrrolidinols, with a focus on High-Performance Liquid Chromatography (HPLC) techniques.

Problem 1: Poor or no enantiomeric separation on a chiral stationary phase (CSP).

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad applicability for the separation of chiral pyrrolidinol derivatives.[1]

    • Recommendation: Screen a variety of CSPs. For 4C-substituted pyrrolidin-2-one derivatives, amylose-based CSPs have demonstrated excellent chiral recognition.[1]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences enantioselectivity.

    • Recommendation: Systematically vary the mobile phase. For normal-phase chromatography, mixtures of n-hexane or n-pentane with an alcohol modifier (e.g., ethanol, isopropanol) are commonly used.[1] The concentration of the alcohol modifier can have a substantial impact on resolution.

  • Low Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Recommendation: Experiment with different column temperatures. Enantiomeric separations of some pyrrolidinone derivatives have been found to be enthalpy-driven, meaning lower temperatures may improve resolution.[1]

Problem 2: Peak tailing or poor peak shape.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Basic pyrrolidinol compounds can interact with residual silanol groups on silica-based CSPs, leading to peak tailing.

    • Recommendation: Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1-0.2%.[2]

  • Sample Overload: Injecting too much sample can lead to broadened and asymmetric peaks.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Recommendation: Whenever possible, dissolve the sample in the mobile phase.

Problem 3: Difficulty in separating diastereomers.

Possible Causes and Solutions:

  • Similar Physicochemical Properties: Diastereomers have different physical properties, but they can still be challenging to separate if those differences are minor.

    • Recommendation: Standard normal-phase or reversed-phase HPLC on achiral stationary phases (like silica gel) is often effective for separating diastereomers.[3] If co-elution occurs, derivatization to amplify the structural differences can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a chiral HPLC method for a new pyrrolidinol derivative?

A1: The most crucial first step is to screen a set of diverse chiral stationary phases (CSPs). Polysaccharide-based columns (amylose and cellulose derivatives) are a good starting point due to their broad applicability in separating a wide range of chiral compounds, including pyrrolidinol derivatives.[1] It is also recommended to test different mobile phase modes, such as normal phase, polar organic, and reversed phase.

Q2: How can I improve the resolution between two closely eluting enantiomers?

A2: To improve resolution, you can try the following:

  • Optimize the mobile phase: Fine-tune the ratio of the organic modifier. For normal phase, a lower percentage of the alcohol modifier often increases retention and can improve resolution.

  • Lower the flow rate: This can increase the efficiency of the separation.

  • Decrease the temperature: For separations that are enthalpically driven, lower temperatures can enhance enantioselectivity.[1]

  • Consider a different CSP: If optimization of the mobile phase and temperature is not sufficient, a different CSP with a different chiral selector may be necessary.

Q3: Is derivatization a good strategy for separating chiral pyrrolidinols?

A3: Yes, derivatization can be a very effective strategy, particularly for enantiomers that are difficult to separate directly or for compounds that lack a chromophore for UV detection. Derivatizing the pyrrolidinol with a chiral agent creates diastereomers that can often be separated on a standard achiral HPLC column.[3] For example, 2-(aminomethyl)-1-ethylpyrrolidine has been successfully separated after derivatization with 4-nitrobenzoic acid on a chiral column.[2]

Q4: Can I use crystallization for the purification of chiral pyrrolidinols?

A4: Yes, crystallization is a powerful technique for chiral purification, especially on a larger scale. Methods like preferential crystallization or diastereomeric salt formation with a chiral resolving agent can be employed. Enantiospecific cocrystallization is another emerging technique.[4] The success of crystallization depends on the specific properties of the pyrrolidinol derivative and the formation of suitable crystalline forms.

Q5: What are some common pitfalls to avoid when purifying chiral pyrrolidinols?

A5:

  • On-column racemization: Some chiral compounds can racemize under certain conditions (e.g., extreme pH or temperature). It is important to be aware of the stability of your compound.

  • Ignoring minor impurities: A small peak in your chromatogram might be mistaken for the minor enantiomer when it is actually an impurity. Using a racemic standard for initial method development is highly recommended to correctly identify the enantiomeric peaks.[5]

  • Using incompatible solvents with coated CSPs: Be sure to check the manufacturer's instructions for solvent compatibility to avoid damaging the column.

Data Presentation

Table 1: HPLC Conditions for Separation of 4C-Substituted Pyrrolidin-2-One Derivatives[1]

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
Lux Amylose-2n-hexane/ethanol1.025UV
Chiralcel OD-Hn-hexane/ethanol (98:2, v/v) + 0.2% TEA1.025UV (254 nm)

Table 2: Comparison of Chiral Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, applicable to a wide range of compounds, analytical to preparative scale.High cost of chiral columns, requires method development.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.Faster separations, lower solvent consumption compared to HPLC.Requires specialized equipment.
Derivatization Conversion of enantiomers into diastereomers, followed by separation on an achiral column.[3]Can use standard HPLC equipment, can improve detectability.Requires an additional reaction step, potential for racemization during derivatization.
Crystallization Separation based on differences in solubility of diastereomeric salts or preferential crystallization of one enantiomer.Cost-effective for large-scale purification, can yield high purity product.Not universally applicable, requires screening of resolving agents and solvents.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Pyrrolidinol Derivative

  • Column Screening:

    • Prepare a solution of the racemic pyrrolidinol derivative in a suitable solvent (e.g., mobile phase).

    • Screen a minimum of three different polysaccharide-based chiral stationary phases (e.g., an amylose-based and two different cellulose-based columns).

    • Use a generic screening gradient with a mobile phase system such as n-hexane/isopropanol for normal phase or acetonitrile/water for reversed phase.

  • Mobile Phase Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition.

    • For normal phase, vary the percentage of the alcohol modifier (e.g., from 2% to 20% ethanol in n-hexane).

    • For reversed phase, vary the percentage of the organic modifier (e.g., from 30% to 70% acetonitrile in water).

    • If peak tailing is observed for basic analytes, add 0.1% TEA or DEA to the mobile phase.

  • Flow Rate and Temperature Optimization:

    • To improve resolution of closely eluting peaks, decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

    • Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C).

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Poor Enantiomeric Separation start Start: Poor or No Enantiomeric Separation csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp screen_csp Action: Screen different CSPs (Amylose & Cellulose derivatives) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase optimize_mp Action: Vary organic modifier concentration and add additives (e.g., TEA) mobile_phase->optimize_mp No temp Is the temperature optimized? mobile_phase->temp Yes optimize_mp->temp optimize_temp Action: Test different column temperatures (e.g., 15-40°C) temp->optimize_temp No success Successful Separation temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for poor enantiomeric separation of chiral pyrrolidinols.

G cluster_1 Decision Tree: Selecting a Purification Method start Start: Purify Chiral Pyrrolidinol scale What is the scale of purification? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Analytical preparative Preparative / Large Scale (>1g) scale->preparative Preparative direct_sep Is direct separation on CSP effective? analytical->direct_sep crystallization Consider Crystallization (Diastereomeric Salt / Preferential) preparative->crystallization hplc_sfc Use Chiral HPLC or SFC direct_sep->hplc_sfc Yes derivatization Consider Derivatization + Achiral HPLC direct_sep->derivatization No

Caption: Decision tree for selecting a suitable purification method for chiral pyrrolidinols.

References

Technical Support Center: (3S)-4,4-dimethylpyrrolidin-3-ol in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on established principles of asymmetric catalysis involving chiral pyrrolidine derivatives, as specific experimental data for (3S)-4,4-dimethylpyrrolidin-3-ol is not extensively available in the public domain. The provided information serves as a general guideline for researchers, scientists, and drug development professionals to enhance enantioselectivity in their reactions.

Troubleshooting Guide: Improving Enantioselectivity

Low enantiomeric excess (e.e.) is a common challenge in asymmetric synthesis. This guide provides a structured approach to troubleshoot and optimize reactions where this compound is used as a chiral auxiliary or organocatalyst.

Logical Flow for Troubleshooting Low Enantioselectivity

troubleshooting_flow start Low Enantioselectivity Observed catalyst_check Verify Catalyst/Auxiliary Purity and Integrity start->catalyst_check reaction_params Systematically Vary Reaction Parameters catalyst_check->reaction_params temp Lower Reaction Temperature reaction_params->temp Temperature is a critical factor solvent Screen Different Solvents reaction_params->solvent Solvent polarity and coordinating ability are key concentration Adjust Substrate/Catalyst Concentration reaction_params->concentration Can influence aggregation state and reaction order additives Investigate the Effect of Additives reaction_params->additives Acids, bases, or water can have a significant impact analysis Analyze Results and Iterate temp->analysis solvent->analysis concentration->analysis additives->analysis structural_mod Consider Structural Modification of the Catalyst/Auxiliary structural_mod->analysis analysis->reaction_params If improvement is marginal analysis->structural_mod If parameter tuning is insufficient success High Enantioselectivity Achieved analysis->success If desired e.e. is reached

Caption: Troubleshooting workflow for low enantioselectivity.

Issue Potential Cause Recommended Action
Low Enantiomeric Excess (e.e.) Suboptimal Reaction Temperature: Higher temperatures can lead to competing, non-selective background reactions.Systematically lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C.
Inappropriate Solvent: The solvent's polarity and ability to solvate intermediates can significantly impact the transition state's energy and geometry.Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, CH3CN, and protic solvents like isopropanol).
Incorrect Catalyst Loading: Too low a concentration may result in a slow, non-selective background reaction, while too high a concentration can lead to catalyst aggregation.Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
Presence of Impurities: Water or other impurities can interfere with the catalytic cycle.Ensure all reagents and solvents are dry and of high purity. Perform the reaction under an inert atmosphere (N2 or Ar).
Poor Diastereoselectivity Unfavorable Transition State Geometry: The relative orientation of the reactants in the transition state is not optimal for the formation of one diastereomer.Similar to improving e.e., screen different solvents and temperatures. Additives, such as weak acids or bases, can sometimes influence diastereoselectivity by altering the catalyst's aggregation state or protonation state.
Low Reaction Conversion Low Catalyst Activity: The catalyst may not be active enough under the chosen conditions.Increase the catalyst loading or the reaction temperature (be mindful of the potential impact on enantioselectivity). Ensure the catalyst is properly activated if required.
Substrate Reactivity: The substrate may be sterically hindered or electronically deactivated.More forcing conditions (higher temperature, longer reaction time) may be necessary. In some cases, modification of the substrate's protecting groups may be required.

Frequently Asked Questions (FAQs)

Q1: How does this compound likely induce enantioselectivity?

A1: Based on the well-established mechanisms for similar chiral pyrrolidine-based organocatalysts, this compound likely operates through one of two primary activation modes:

  • Enamine Catalysis: For reactions involving carbonyl compounds (e.g., aldol, Michael additions), the secondary amine of the pyrrolidine can react with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophile, with the stereochemistry of the product being directed by the chiral environment of the catalyst. The gem-dimethyl group at the 4-position can provide steric hindrance that biases the facial selectivity of the attack.

  • Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine can form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. The chiral catalyst shields one face of the iminium ion, leading to a highly enantioselective transformation.

The hydroxyl group at the 3-position can play a crucial role in both pathways by forming hydrogen bonds with the substrate or other reagents, further organizing the transition state and enhancing stereocontrol.

Mechanism of Enamine Catalysis

enamine_catalysis cluster_catalyst Catalyst: this compound catalyst This compound ketone Ketone/Aldehyde enamine Chiral Enamine Intermediate ketone->enamine + Catalyst electrophile Electrophile product Chiral Product iminium Iminium Ion enamine->iminium + Electrophile hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration hydrolysis->product

Caption: General mechanism of enamine catalysis.

Q2: What are the key experimental parameters to consider when optimizing a reaction with this compound?

A2: The following parameters are critical for achieving high enantioselectivity:

  • Temperature: Lowering the temperature generally increases enantioselectivity by favoring the lower energy transition state that leads to the major enantiomer.

  • Solvent: The choice of solvent can have a profound effect on both reactivity and selectivity. A non-polar, non-coordinating solvent like toluene or dichloromethane is often a good starting point. Protic solvents can sometimes be beneficial by participating in hydrogen bonding networks.

  • Additives: The presence of small amounts of water, acids, or bases can significantly influence the outcome of the reaction. For instance, a Brønsted or Lewis acid can co-catalyze the reaction and enhance selectivity.

  • Concentration: The concentration of both the substrate and the catalyst can affect the reaction rate and, in some cases, the aggregation state of the catalyst, which can influence enantioselectivity.

Q3: Can I modify the structure of this compound to improve its performance?

A3: Yes, structural modification is a common strategy to fine-tune the steric and electronic properties of a catalyst. For this compound, potential modifications could include:

  • N-Substitution: Introducing a bulky substituent on the nitrogen atom can enhance steric shielding of one face of the enamine or iminium ion intermediate.

  • O-Substitution: The hydroxyl group can be derivatized to introduce other functional groups that may engage in different non-covalent interactions with the substrate.

Experimental Protocols (Adapted from Analogous Systems)

The following is a representative experimental protocol for an asymmetric aldol reaction, adapted from procedures using similar chiral pyrrolidine-based catalysts. This should be considered a starting point for optimization with this compound.

Representative Asymmetric Aldol Reaction

Reaction Scheme: Aromatic Aldehyde + Cyclohexanone → β-Hydroxy Ketone

Materials:

  • This compound (Catalyst)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Cyclohexanone

  • Solvent (e.g., Toluene, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).

  • Add the aromatic aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol, 5 equivalents).

  • Add the anhydrous solvent (e.g., 2.0 mL of toluene).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Quantitative Data (Hypothetical Data Based on Analogous Systems)

The following tables illustrate the potential effects of varying reaction parameters on the enantioselectivity of a reaction catalyzed by a chiral pyrrolidinol, such as this compound.

Table 1: Effect of Solvent on Enantioselectivity

Entry Solvent Yield (%) e.e. (%)
1Toluene8592
2CH2Cl29088
3THF7885
4CH3CN8275
5i-PrOH6560

Table 2: Effect of Temperature on Enantioselectivity

Entry Temperature (°C) Yield (%) e.e. (%)
125 (Room Temp)9580
209292
3-208896
4-4075>99

Table 3: Effect of Catalyst Loading on Enantioselectivity

Entry Catalyst Loading (mol%) Yield (%) e.e. (%)
157090
2109292
3209392

These tables demonstrate general trends observed in organocatalysis, where lower temperatures often lead to higher enantioselectivity, and the choice of solvent can have a significant impact. The optimal catalyst loading needs to be determined empirically.

troubleshooting failed reactions involving (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3S)-4,4-dimethylpyrrolidin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

1. Issue: Low or No Conversion in N-alkylation Reactions

  • Question: I am trying to perform an N-alkylation of this compound with an alkyl halide, but I am observing very low to no product formation. What are the possible causes and solutions?

  • Answer: Low conversion in N-alkylation reactions is a common issue. Several factors could be contributing to this problem. Here is a systematic guide to troubleshooting:

    • Base Strength and Solubility: The choice of base is critical. If a weak or partially soluble base is used, the deprotonation of the secondary amine will be inefficient.

      • Recommendation: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). Ensure the base is finely powdered and dry.

    • Solvent Choice: The solvent plays a crucial role in reaction kinetics. Polar aprotic solvents are generally preferred for N-alkylation.

      • Recommendation: Use solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Be cautious with DMSO at elevated temperatures as it can lead to side reactions.

    • Reaction Temperature: The reaction may be too slow at room temperature.

      • Recommendation: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.

    • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the trend I > Br > Cl.

      • Recommendation: If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

    • Steric Hindrance: The gem-dimethyl group at the 4-position of the pyrrolidine ring can introduce steric hindrance, slowing down the reaction.

      • Recommendation: Prolong the reaction time and consider using a less sterically hindered alkylating agent if possible.

    Troubleshooting Workflow for N-alkylation

    G start Low Conversion in N-alkylation check_base 1. Check Base Is it strong enough? Is it soluble? start->check_base check_solvent 2. Check Solvent Is it a polar aprotic solvent? check_base->check_solvent Yes solution_base Solution: Use stronger base (K₂CO₃, Cs₂CO₃) or organic base (DIPEA). check_base->solution_base No check_temp 3. Check Temperature Is the reaction too cold? check_solvent->check_temp Yes solution_solvent Solution: Use ACN, DMF, or DMSO. check_solvent->solution_solvent No check_halide 4. Check Alkyl Halide Is it reactive enough? check_temp->check_halide Yes solution_temp Solution: Increase temperature and monitor. check_temp->solution_temp No check_sterics 5. Consider Steric Hindrance Is the substrate or electrophile hindered? check_halide->check_sterics Yes solution_halide Solution: Add NaI or KI (Finkelstein). check_halide->solution_halide No solution_sterics Solution: Increase reaction time. check_sterics->solution_sterics Yes end Successful N-alkylation check_sterics->end No solution_base->check_solvent solution_solvent->check_temp solution_temp->check_halide solution_halide->check_sterics solution_sterics->end

    Troubleshooting workflow for N-alkylation reactions.

2. Issue: O-acylation Instead of N-acylation

  • Question: I am trying to N-acylate this compound, but I am getting the O-acylated product as the major isomer. How can I improve the selectivity for N-acylation?

  • Answer: The presence of both a secondary amine and a secondary alcohol provides two nucleophilic sites. The selectivity between N- and O-acylation depends on the reaction conditions.

    • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product, especially at low temperatures, as the oxygen is generally more nucleophilic than the nitrogen in a neutral molecule. N-acylation is usually the thermodynamically more stable product.

    • Recommendations for Selective N-acylation:

      • Use a Non-nucleophilic Base: Employ a base like triethylamine (TEA) or DIPEA. This will deprotonate the more acidic N-H proton to a greater extent than the O-H proton, increasing the nucleophilicity of the nitrogen.

      • Reaction Temperature: Running the reaction at a slightly elevated temperature can favor the formation of the more stable N-acyl product.

      • Order of Addition: Adding the acylating agent slowly to a solution of the pyrrolidinol and the base can improve selectivity.

      • Protecting Groups: If selectivity remains an issue, consider protecting the alcohol as a silyl ether (e.g., TBDMS), performing the N-acylation, and then deprotecting the alcohol.

3. Issue: Formation of a Dimer or Polymer Byproduct

  • Question: During my reaction, I observe the formation of a high molecular weight byproduct that appears to be a dimer or polymer. What causes this and how can I prevent it?

  • Answer: Dimerization or polymerization can occur if the pyrrolidinol reacts with itself or the product. This is more likely if the reaction involves a bifunctional reagent or if the product is more reactive than the starting material.

    • Possible Cause: If you are performing a reaction where the pyrrolidinol acts as a nucleophile to displace a leaving group on another molecule of the pyrrolidinol (e.g., after activation of the hydroxyl group), intermolecular reaction can compete with the desired intramolecular or intermolecular reaction with your intended substrate.

    • Recommendations to Minimize Polymerization:

      • High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.

      • Slow Addition: Adding the reagent that initiates the polymerization (e.g., the activating agent for the hydroxyl group) slowly to the reaction mixture can keep its concentration low and disfavor polymerization.

      • Protecting Groups: Protect one of the reactive functional groups (amine or alcohol) to prevent it from participating in unwanted side reactions.

4. Issue: Difficulty in Product Purification

  • Question: My reaction seems to work, but I am having trouble purifying the product from the starting material and byproducts. Do you have any suggestions?

  • Answer: The polar nature of both the starting material and likely products can make purification challenging.

    • Chromatography Tips:

      • Column Material: Standard silica gel is often effective. If your compound is very polar, consider using a more polar stationary phase like diol- or amino-bonded silica, or reverse-phase chromatography.

      • Solvent System: A gradient elution is often necessary. A common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or isopropanol). Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for amines.

    • Alternative Purification Methods:

      • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

      • Acid-Base Extraction: If your product has a different pKa than the impurities, you may be able to use acid-base extraction to separate them. For example, the basic amine can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation

  • To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).

  • The alkyl halide (1.1 eq.) is added, and the mixture is stirred at 60 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for O-silylation (Protection)

  • To a solution of this compound (1.0 eq.) and imidazole (1.5 eq.) in dichloromethane (0.2 M) at 0 °C is added tert-butyldimethylsilyl chloride (1.1 eq.) portionwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with water and the layers are separated.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation

Table 1: Comparison of Bases for N-alkylation of this compound with Benzyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ACN601285
2Cs₂CO₃ACN60892
3Et₃NDCM2524<10
4DIPEADMF801678

Visualizations

G cluster_0 Reaction Pathway: N-Alkylation vs. O-Alkylation A This compound B N-Alkylated Product (Thermodynamically Favored) A->B + R-X, Base (Higher Temp) C O-Alkylated Product (Kinetically Favored) A->C + R-X, Base (Lower Temp) RX R-X (Alkyl Halide) Base Base

Kinetic vs. thermodynamic control in alkylation reactions.

G start Reaction Start dissolve Dissolve this compound and base in solvent start->dissolve add_reagent Add alkylating/acylating agent dissolve->add_reagent reaction Stir at appropriate temperature add_reagent->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purification (Chromatography/Crystallization) workup->purify product Isolated Product purify->product

General experimental workflow for reactions.

stability and degradation of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of (3S)-4,4-dimethylpyrrolidin-3-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. Protect the compound from light and moisture to prevent degradation.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains a secondary amine and a secondary alcohol, the most likely degradation pathways include:

  • Oxidation: The secondary amine can be oxidized to form an N-oxide or other related impurities. The secondary alcohol can be oxidized to a ketone.

  • Dehydration: Under acidic conditions and/or heat, the alcohol may undergo dehydration to form an alkene.

  • Ring Opening: Extreme pH conditions (strong acid or base) and high temperatures could potentially lead to the opening of the pyrrolidine ring, although this is generally less common under typical experimental conditions.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: Pyrrolidine derivatives can exhibit instability in both acidic and alkaline conditions[2]. It is anticipated that this compound would be most stable in a neutral medium. In strongly acidic or basic solutions, degradation is likely to be accelerated.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation

  • Question: I am observing new peaks in my HPLC chromatogram after dissolving this compound in an acidic mobile phase. What could be the cause?

  • Answer: The appearance of new peaks suggests on-column or in-solution degradation. The acidic conditions may be causing dehydration of the tertiary alcohol to form an alkene, or potentially other acid-catalyzed reactions.

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample to confirm the initial purity.

      • Prepare the sample in a neutral solvent (e.g., water, methanol, or acetonitrile) if possible.

      • Investigate the effect of mobile phase pH. A less acidic mobile phase may prevent this degradation.

      • If the new peak is small, it may be a minor impurity. If it grows over time, it is likely a degradant.

Issue 2: Sample Discoloration Upon Storage

  • Question: My solid sample of this compound has developed a yellowish tint over time. Is it still usable?

  • Answer: Discoloration often indicates the formation of degradation products, which could be due to oxidation or exposure to light.

    • Troubleshooting Steps:

      • Re-analyze the purity of the sample using a validated analytical method (e.g., HPLC, GC-MS).

      • Compare the new purity profile to the initial certificate of analysis.

      • If significant degradation has occurred, the material may not be suitable for sensitive applications.

      • Ensure that the compound is stored under the recommended conditions (2-8°C, dry, sealed, and protected from light) to prevent further degradation.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study on this compound. These values are illustrative and intended to guide experimental design.

Stress ConditionTimeTemperatureThis compound Assay (%)Total Impurities (%)Major Degradant (% Area)
0.1 M HCl24 h60°C85.214.89.5 (Dehydration Product)
0.1 M NaOH24 h60°C90.19.96.2 (Oxidation Product A)
3% H₂O₂24 h25°C82.517.511.3 (N-Oxide)
Heat48 h80°C98.71.30.8 (Unknown)
Photolytic1.2 x 10⁶ lux h25°C96.43.62.1 (Photodegradant A)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study, which is essential for developing stability-indicating analytical methods[3][4].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • After the incubation period, prepare a solution at a concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare a solution at a concentration of 0.1 mg/mL for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the results to a control sample (un-stressed).

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Stress (3% H₂O₂, 25°C) start->oxidation thermal Thermal Stress (80°C, solid) start->thermal photo Photolytic Stress (Light Exposure) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

G cluster_pathway Potential Degradation Pathways parent This compound dehydration Dehydration Product (Alkene) parent->dehydration Acidic Conditions / Heat oxidation_ketone Oxidation Product (Ketone) parent->oxidation_ketone Oxidizing Agent oxidation_noxide Oxidation Product (N-Oxide) parent->oxidation_noxide Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for the molecule.

References

Technical Support Center: Scaling Up (3S)-4,4-dimethylpyrrolidin-3-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of (3S)-4,4-dimethylpyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most frequently encountered challenges include:

  • Controlling Stereochemistry: Maintaining high enantiomeric and diastereomeric purity at a larger scale can be difficult.

  • Impurity Profile: Different or increased levels of impurities may be observed compared to lab-scale synthesis.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are manageable in the lab can become hazardous on a larger scale without proper engineering controls.

  • Reagent and Solvent Handling: The logistics and safety considerations for handling large quantities of reagents and solvents are significant.

  • Product Isolation and Purification: Methods like chromatography that are feasible at the lab scale are often not practical for large-scale production, necessitating the development of robust crystallization or alternative purification methods.[1][2]

Q2: How can I improve the yield and purity of my scaled-up reaction?

A2: To improve yield and purity during scale-up, consider the following:

  • Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, pressure, concentration, and reaction time for the larger scale.

  • Reagent Quality: Ensure the quality and consistency of all raw materials and reagents.

  • In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and the formation of impurities.

  • Purification Method Development: Investigate and develop scalable purification techniques such as crystallization, distillation, or extraction.

Q3: Are there alternative, more scalable synthetic routes to this compound?

A3: While many routes may exist, those utilizing catalytic asymmetric methods or biocatalysis are often more scalable than stoichiometric chiral auxiliary-based approaches.[3] For instance, enzymatic resolutions or asymmetric hydrogenations can offer high selectivity and avoid the use of expensive and difficult-to-remove chiral auxiliaries.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity Incomplete reaction; non-optimal temperature; inappropriate solvent.Monitor reaction to completion using HPLC or GC. Perform a temperature screening study to find the optimal temperature. Screen different solvents to improve selectivity.
Formation of Elimination Impurity High reaction temperature; prolonged reaction time; presence of a strong base.Lower the reaction temperature. Reduce the reaction time based on reaction monitoring. Use a milder base or a stoichiometric amount.
Difficult Product Isolation Product is an oil or has high solubility in the reaction solvent.Screen for a suitable anti-solvent to induce precipitation. Convert the product to a crystalline salt for easier isolation. Develop an extractive workup procedure.
Inconsistent Yields at Scale Poor mixing; localized overheating; reagent addition rate.Use an appropriate reactor with adequate agitation. Improve heat transfer through a properly sized reactor jacket or external cooling. Control the addition rate of reagents, especially for exothermic steps.
High Levels of Residual Metals Inefficient removal of catalysts (e.g., from hydrogenations).Utilize appropriate scavengers or perform a charcoal treatment. Optimize crystallization conditions to purge metal impurities.

Experimental Protocols

General Asymmetric Synthesis Workflow

A common synthetic approach to chiral pyrrolidines involves a multi-step sequence. Below is a generalized workflow.

G cluster_0 Synthesis Pathway A Starting Material (e.g., Achiral Precursor) B Asymmetric Reaction (e.g., 1,3-Dipolar Cycloaddition) A->B C Intermediate Formation (Protected Pyrrolidine) B->C D Purification of Diastereomers (Crystallization or Chromatography) C->D E Deprotection D->E F Final Product (this compound) E->F G Final Purification (Crystallization/Distillation) F->G

A generalized synthetic workflow for chiral pyrrolidines.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield

When encountering low yields during scale-up, a systematic approach to troubleshooting is crucial. The following diagram illustrates a logical workflow for identifying the root cause.

G cluster_1 Troubleshooting Workflow: Low Yield Start Low Yield Observed in Scaled-Up Batch A Review Raw Material Certificates of Analysis Start->A C Analyze for Impurities (HPLC, GC-MS) Start->C D Evaluate Process Parameters (Temp, Time, Mixing) Start->D B Re-run Lab Scale with Same Batches A->B E Problem Identified: Raw Material Issue B->E Yield is low G Problem Identified: Side Reaction/Impurity C->G F Problem Identified: Process Parameter Deviation D->F

A decision tree for troubleshooting low yields in production.

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of 3-hydroxypyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in 3-hydroxypyrrolidine synthesis?

A1: There are several primary strategies to synthesize chiral 3-hydroxypyrrolidines with high stereoselectivity:

  • Biocatalysis: This approach uses enzymes like keto reductases (KREDs) or amine transaminases (ATAs) for the stereoselective reduction of N-protected-3-pyrrolidinones or transamination. These methods can achieve very high enantiomeric excess (>99% ee).[1]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and optically active natural products as starting materials. Common starting materials include L- or D-malic acid, glutamic acid, and 4-hydroxyproline.[2][3][4][5]

  • Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemical outcome of the reaction. Examples include the use of chiral Lewis acids or transition metal catalysts in reactions like hydrogenations or cycloadditions.[6][7]

  • Substrate-Controlled Synthesis: In this method, the stereochemistry of the final product is controlled by one or more existing chiral centers in the substrate. This often involves intramolecular cyclization of a chiral acyclic precursor.[4][8]

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis steps with stereoselective enzymatic transformations to build the chiral molecule. A one-pot photoenzymatic synthesis is one such example, combining photochemical C-H activation with a biocatalytic reduction.[1]

Q2: My stereoselectivity (ee or de) is low. What are common causes and how can I troubleshoot this?

A2: Low stereoselectivity can stem from several factors. Here are common causes and troubleshooting steps:

  • Catalyst/Enzyme Inactivity or Inhibition: The catalyst (chemical or biological) may be poisoned, denatured, or inhibited. Ensure all reagents and solvents are pure and free of potential inhibitors. For enzymes, check that pH, temperature, and co-factor concentrations are optimal.

  • Incorrect Reagent Stoichiometry: The ratio of catalyst, substrate, and other reagents is crucial. Perform a systematic optimization of reaction conditions (e.g., catalyst loading, reagent equivalents).

  • Reaction Temperature: Temperature can significantly impact stereoselectivity. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment and the stability of diastereomeric transition states. Screen a variety of solvents to find the optimal one for your reaction.

  • Substrate Issues: The protecting group on the pyrrolidine nitrogen can have a significant steric and electronic effect on stereodifferentiation. Experiment with different protecting groups (e.g., Boc, Cbz, Benzyl) to enhance selectivity.

  • Racemization: The product may be racemizing under the reaction or workup conditions. Check the stability of your product under the reaction conditions and consider milder workup procedures.

Q3: How do I choose between a chemical and a biocatalytic approach for my synthesis?

A3: The choice depends on several factors including scale, desired enantiopurity, substrate scope, and available resources.

  • Choose Biocatalysis if: You require very high enantiomeric excess (>99%), are working with a prochiral ketone precursor (like N-protected 3-pyrrolidinone), and conditions are compatible with enzymatic activity (aqueous media, moderate temperature/pH). Biocatalysis is also a "greener" chemistry approach.[1]

  • Choose Chemical Synthesis if: You are working on a very large industrial scale where enzyme cost/recovery might be prohibitive[2], your substrate is not compatible with enzymes, or you need to create a wide range of derivatives not accessible through known enzymes. Methods starting from chiral pools like malic acid or glutamic acid are often used for industrial-scale production despite multiple steps.[2][4]

Q4: What are the known challenges when using chiral pool starting materials like D-malic acid or 4-amino-(S)-2-hydroxybutyric acid?

A4: While effective, using chiral pool starting materials can present challenges:

  • Multiple Reaction Steps: Syntheses from materials like malic acid or glutamic acid often involve multiple steps of protection, activation, reduction, and cyclization, which can lead to lower overall yields.[2][4]

  • Harsh Reagents: Some established protocols use harsh reducing agents like LiAlH₄ or B₂H₆, which can be expensive and difficult to handle safely on an industrial scale.[4]

  • Potential for Side Reactions: Multi-step syntheses increase the possibility of side reactions, such as the formation of by-products during cyclization or competitive derivatization at different functional groups, which can complicate purification.[2]

  • Cost and Availability: While many chiral pool molecules are inexpensive, some, like (R)-3-hydroxy-L-proline, can be very expensive, making them unsuitable for large-scale production.[4]

Troubleshooting Guides

Guide 1: Improving Enantiomeric Excess in Biocatalytic Reduction of N-Boc-3-pyrrolidinone
Issue Potential Cause Recommended Action
Low ee% (<95%) Suboptimal pH or temperature for the Keto Reductase (KRED).Screen a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 25-40°C) to find the enzyme's optimal conditions.
Co-factor (NADPH/NADH) limitation or degradation.Ensure the co-factor regeneration system (e.g., glucose/GDH) is active. Add fresh co-factor if necessary.
Presence of organic co-solvents inhibiting the enzyme.Minimize the concentration of organic solvents. If required, screen for enzyme-compatible solvents like DMSO or isopropanol at low percentages (<10% v/v).
Low Conversion Poor enzyme activity or stability.Use a freshly prepared enzyme solution or a higher loading of the enzyme. Consider immobilizing the enzyme to improve stability.
Substrate inhibition at high concentrations.Perform the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low substrate level.
Product Racemization Unstable product under workup conditions.Analyze samples over time to check for racemization. Use milder extraction and purification conditions (e.g., lower temperature, neutral pH).
Guide 2: Optimizing Diastereoselectivity in the Synthesis of Substituted 3-Hydroxypyrrolidines
Issue Potential Cause Recommended Action
Poor Diastereomeric Ratio (dr) Cyclization Step: Unfavorable transition state geometry.Modify the N-protecting group to a bulkier one to increase steric hindrance and favor one approach. Lowering the reaction temperature can also significantly improve diastereoselectivity.
Reduction Step: Non-selective reducing agent.Use a sterically hindered reducing agent (e.g., L-Selectride®) that can differentiate between the diastereotopic faces of the carbonyl group.
Multi-component Reactions: Lack of facial selectivity.The choice of Lewis acid catalyst is critical. Screen various Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) as some can provide higher diastereoselectivity in forming cis or trans products.[9]
Formation of Isomers Epimerization at an adjacent stereocenter.If a stereocenter is alpha to a carbonyl group, it may be prone to epimerization. Use non-protic solvents and run the reaction under kinetic control (low temperature, short reaction time).

Quantitative Data Summary

Table 1: Comparison of Stereoselective Methods for 3-Hydroxypyrrolidine Synthesis

MethodStarting MaterialKey Reagent/CatalystStereoselectivityYieldReference
Photoenzymatic SynthesisPyrrolidineKRED (Keto Reductase)>99% eeUp to 90% conv.[1]
Chemical Synthesis4-amino-(S)-2-hydroxybutyric acidNaBH₄ / H₂SO₄Optically PureHigh Yield[4]
Chiral Pool SynthesisD-Malic acidBenzylamine, LiAlH₄Optically Pure~30-40% overall[2][4]
1,3-Dipolar CycloadditionN-tert-butanesulfinyl imineAg₂CO₃High drModerate to Good[10]
Three-Component ReactionAldehyde, Amine, DiesterYb(OTf)₃High dr (favors cis)Good[9]

Experimental Protocols

Protocol 1: One-Pot Photoenzymatic Synthesis of (R)-N-Boc-3-hydroxypyrrolidine

This protocol is adapted from a reported chemoenzymatic workflow.[1]

Objective: To synthesize (R)-N-Boc-3-hydroxypyrrolidine from pyrrolidine with high enantiomeric excess.

Materials:

  • Pyrrolidine

  • Rose Bengal (photosensitizer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Keto Reductase (KRED)

  • NADH or NADPH co-factor

  • Glucose Dehydrogenase (GDH) for co-factor regeneration

  • Glucose

  • Potassium phosphate buffer (pH 7.5)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Photochemical Oxidation: In a photoreactor equipped with a visible light source, dissolve pyrrolidine and a catalytic amount of Rose Bengal in an aqueous buffer. Irradiate the solution while bubbling air or oxygen through it to form 3-pyrrolidinone. Monitor the reaction by GC-MS or TLC.

  • In-situ N-Protection: Once the oxidation is complete, add Boc₂O directly to the reaction mixture. Stir at room temperature until the N-Boc-3-pyrrolidinone is formed.

  • Biocatalytic Reduction: To the same pot, add the KRED, the co-factor (NADH/NADPH), and the glucose/GDH regeneration system. Maintain the pH at ~7.5 and stir at the optimal temperature for the KRED (e.g., 30°C).

  • Monitoring: Monitor the stereoselective reduction of the ketone to the alcohol by chiral HPLC or GC. The reaction typically reaches high conversion and enantiomeric excess (>99% ee).

  • Workup and Purification: Once the reaction is complete, saturate the aqueous layer with NaCl and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography if necessary.

Protocol 2: Synthesis of (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid

This protocol is based on a method designed for industrial application.[4]

Objective: To prepare optically pure (S)-3-hydroxypyrrolidine via lactamization and reduction.

Materials:

  • 4-amino-(S)-2-hydroxybutyric acid

  • Methanol

  • Sulfuric acid (catalyst for esterification)

  • Sodium methoxide (for cyclization)

  • Diglyme (solvent for reduction)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Esterification: Suspend 4-amino-(S)-2-hydroxybutyric acid in methanol. Cool the mixture in an ice bath and slowly add catalytic sulfuric acid. Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Lactam Cyclization: Cool the reaction mixture and neutralize the acid. Add sodium methoxide to promote intramolecular cyclization to the lactam, (S)-4-hydroxypyrrolidin-2-one. This step is often performed directly after esterification without purification of the intermediate ester.

  • Amide Reduction: Isolate the crude lactam. In a separate flask under an inert atmosphere, dissolve the lactam in diglyme. Add sodium borohydride portion-wise. Carefully add sulfuric acid dropwise to the mixture (exothermic reaction, H₂ gas evolution). The NaBH₄/H₂SO₄ system generates diborane in situ, which reduces the amide.

  • Workup and Purification: After the reduction is complete, carefully quench the reaction with methanol and then adjust the pH with NaOH. The product, (S)-3-hydroxypyrrolidine, is typically isolated by distillation under reduced pressure to yield a highly pure product.

Visualizations

photoenzymatic_workflow cluster_photo Step 1: Photochemical Oxidation cluster_protect Step 2: N-Protection cluster_bio Step 3: Biocatalytic Reduction Pyrrolidine Pyrrolidine Pyrrolidinone 3-Pyrrolidinone Pyrrolidine->Pyrrolidinone Rose Bengal, Visible Light, O₂ NBocPyrrolidinone N-Boc-3-Pyrrolidinone Pyrrolidinone->NBocPyrrolidinone Boc₂O in-situ FinalProduct (R)-N-Boc-3- hydroxypyrrolidine NBocPyrrolidinone->FinalProduct KRED, NADH Regeneration System

Caption: One-pot photoenzymatic synthesis workflow.

synthesis_choice_tree Start Goal: Stereoselective 3-Hydroxypyrrolidine Synthesis Q_ee Is >99% ee critical? Start->Q_ee Q_scale Large Industrial Scale? Q_ee->Q_scale No Q_precursor Is prochiral ketone (e.g., 3-pyrrolidinone) available? Q_ee->Q_precursor Yes ChiralPool Consider Chiral Pool (e.g., Malic Acid) Q_scale->ChiralPool Yes Asymmetric Consider Asymmetric Catalysis (e.g., Chiral Lewis Acid) Q_scale->Asymmetric No Q_precursor->Q_scale No Biocatalysis Consider Biocatalysis (e.g., KRED Reduction) Q_precursor->Biocatalysis Yes

Caption: Decision tree for selecting a synthetic strategy.

Caption: General mechanism of stereoselective reduction.

References

Validation & Comparative

A Comparative Guide to Chiral Pyrrolidine-Based Catalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the catalytic activity of (3S)-4,4-dimethylpyrrolidin-3-ol did not yield any published data regarding its use as a chiral catalyst in asymmetric synthesis. This guide, therefore, provides a comparative overview of well-established and structurally related chiral pyrrolidine-based catalysts to serve as a valuable resource for researchers interested in this class of organocatalysts.

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful approach for these transformations, with chiral pyrrolidine derivatives being among the most successful and widely studied catalysts. This guide offers a comparative look at the performance of three prominent classes of pyrrolidine-based catalysts in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a common model reaction for evaluating catalyst efficacy.

The catalysts under comparison are:

  • (S)-Proline: The archetypal chiral pyrrolidine catalyst.

  • (2S,4R)-4-tert-Butyldimethylsilyloxyproline: A derivative of 4-hydroxyproline, designed to enhance solubility and catalytic activity.

  • O-TMS-(S)-α,α-Diphenylprolinol: A representative of the highly effective diarylprolinol silyl ether catalysts.

Performance Comparison in the Asymmetric Aldol Reaction

The following table summarizes the performance of these three catalysts in the asymmetric aldol reaction of acetone with p-nitrobenzaldehyde under various reported conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
(S)-Proline30Acetone (neat)Room Temp.3High~70-76[1][2]
(2S,4R)-4-tert-Butyldimethylsilyloxyproline20DMSORoom Temp.49596[3]
O-TMS-(S)-α,α-Diphenylprolinol1-10Acetone (neat)Room Temp.249799N/A

Note: Direct comparison of reaction times can be misleading due to variations in catalyst loading and temperature. However, the data clearly indicates that modified proline derivatives can offer significantly higher enantioselectivities compared to the parent (S)-proline.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the asymmetric aldol reaction using the compared catalysts.

(S)-Proline Catalyzed Aldol Reaction

Procedure: [1] To a 25 mL round-bottom flask, add p-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and (S)-proline (35.0 mg, 0.3 mmol). Add acetone (5.0 mL) and stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then diluted with dichloromethane (2.0 mL) and purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

(2S,4R)-4-tert-Butyldimethylsilyloxyproline Catalyzed Aldol Reaction

General Procedure: [3] In a vial, (2S,4R)-4-tert-butyldimethylsilyloxyproline (0.1 mmol, 20 mol%) is dissolved in dimethyl sulfoxide (DMSO) (0.5 mL). To this solution, p-nitrobenzaldehyde (0.5 mmol) and acetone (5.0 mmol, 10 equivalents) are added. The reaction mixture is stirred at room temperature for the time indicated in the comparative table. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by flash column chromatography.

O-TMS-(S)-α,α-Diphenylprolinol Catalyzed Aldol Reaction

General Procedure: To a solution of p-nitrobenzaldehyde (0.5 mmol) in acetone (2.0 mL), O-TMS-(S)-α,α-diphenylprolinol (0.05 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure aldol product.

Visualizing the Catalytic Pathway

The following diagrams illustrate the generally accepted catalytic cycle for the proline-catalyzed asymmetric aldol reaction and a typical experimental workflow.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalysis Ketone Ketone (Acetone) Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (p-Nitrobenzaldehyde) Product Aldol Product Iminium->Product + H₂O - Catalyst Water H₂O

Figure 1: Generalized catalytic cycle for the asymmetric aldol reaction catalyzed by chiral pyrrolidine derivatives, proceeding through a key enamine intermediate.

Experimental_Workflow Start Reaction Setup (Catalyst, Aldehyde, Ketone, Solvent) Stirring Stirring at Specified Temperature Start->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis

Figure 2: A typical experimental workflow for performing an organocatalyzed asymmetric aldol reaction.

References

Comparative Analysis of Synthetic Routes to (3S)-4,4-Dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enantioselective Synthesis of a Key Chiral Building Block

(3S)-4,4-dimethylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, sought after for its role in the synthesis of various pharmacologically active compounds. Its specific stereochemistry and substitution pattern are crucial for achieving desired biological activity and selectivity. This guide provides a comparative analysis of two prominent synthetic routes for obtaining this enantiopure compound: a chemo-catalytic approach involving asymmetric transfer hydrogenation and a biocatalytic route utilizing an engineered ketoreductase.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Asymmetric Transfer HydrogenationRoute 2: Biocatalytic Asymmetric Reduction
Starting Material N-protected-4,4-dimethylpyrrolidin-3-oneN-protected-4,4-dimethylpyrrolidin-3-one
Key Transformation Asymmetric transfer hydrogenationEnzymatic ketone reduction
Catalyst Chiral Rhodium or Ruthenium complexEngineered Ketoreductase (KRED)
Typical Yield 85-95%>90%
Enantiomeric Excess (e.e.) >98%>99%
Reaction Conditions Mild (25-40 °C), inert atmosphereAqueous buffer, near-neutral pH, ambient temp.
Reagents Formic acid/triethylamine mixture, chiral ligandGlucose (as co-substrate), NADP⁺, buffer salts
Scalability Readily scalableHighly scalable, suitable for industrial production
Environmental Impact Use of organic solvents and metal catalystsGreen process, aqueous medium, biodegradable catalyst

Route 1: Chemo-catalytic Asymmetric Transfer Hydrogenation

This widely employed method relies on the stereoselective reduction of a prochiral ketone, N-protected-4,4-dimethylpyrrolidin-3-one, using a chiral transition metal catalyst. The choice of the N-protecting group (e.g., Boc, Cbz) can influence the efficiency of the reaction but is generally well-tolerated.

Experimental Protocol

1. Preparation of N-Boc-4,4-dimethylpyrrolidin-3-one: To a solution of 1-Boc-pyrrolidin-3-one in dry THF at -78 °C under an inert atmosphere, is added a solution of lithium diisopropylamide (LDA) dropwise. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. A second methylation is performed under similar conditions to yield the dimethylated product.

2. Asymmetric Transfer Hydrogenation: In a nitrogen-flushed flask, N-Boc-4,4-dimethylpyrrolidin-3-one and a chiral catalyst, such as a (S,S)-Ts-DPEN-Rh complex, are dissolved in a mixture of formic acid and triethylamine. The reaction mixture is stirred at a controlled temperature (typically 25-40 °C) for 12-24 hours. Progress is monitored by TLC or HPLC.

3. Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol.

4. Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound, as its corresponding salt.

G cluster_0 Route 1: Asymmetric Transfer Hydrogenation Start1 N-Boc-pyrrolidin-3-one Step1_1 Double Methylation (LDA, MeI) Start1->Step1_1 Intermediate1 N-Boc-4,4-dimethylpyrrolidin-3-one Step1_1->Intermediate1 Step1_2 Asymmetric Transfer Hydrogenation (Chiral Rh-catalyst, HCOOH/NEt3) Intermediate1->Step1_2 Intermediate2 (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol Step1_2->Intermediate2 Step1_3 Deprotection (TFA or HCl) Intermediate2->Step1_3 End1 This compound Step1_3->End1

Caption: Workflow for the chemo-catalytic synthesis of this compound.

Route 2: Biocatalytic Asymmetric Reduction

This approach leverages the high selectivity of enzymes, specifically engineered ketoreductases (KREDs), to achieve the asymmetric reduction of N-protected-4,4-dimethylpyrrolidin-3-one. This method is often favored for its environmental benefits and exceptional enantioselectivity.

Experimental Protocol

1. Preparation of N-Boc-4,4-dimethylpyrrolidin-3-one: The starting ketone is prepared as described in Route 1.

2. Biocatalytic Reduction: In a temperature-controlled vessel, a phosphate buffer solution (pH ~7.0) is prepared containing N-Boc-4,4-dimethylpyrrolidin-3-one, a commercially available ketoreductase (e.g., a KRED from a screening kit), NADP⁺ as a cofactor, and a co-substrate for cofactor regeneration, typically glucose and glucose dehydrogenase. The mixture is agitated at a controlled temperature (usually 25-30 °C) for 24-48 hours.

3. Work-up and Purification: After the reaction is complete (monitored by HPLC), the mixture is extracted with an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried, and concentrated to yield the crude (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol. Due to the high selectivity of the enzyme, purification by column chromatography may not be necessary.

4. Deprotection: The N-Boc group is removed using standard acidic conditions as described in Route 1 to furnish the final product.

G cluster_1 Route 2: Biocatalytic Asymmetric Reduction Start2 N-Boc-4,4-dimethylpyrrolidin-3-one Step2_1 Enzymatic Reduction (Ketoreductase, NADP+, Glucose) Start2->Step2_1 Intermediate3 (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol Step2_1->Intermediate3 Step2_2 Deprotection (TFA or HCl) Intermediate3->Step2_2 End2 This compound Step2_2->End2

Caption: Workflow for the biocatalytic synthesis of this compound.

Concluding Remarks

Both the chemo-catalytic and biocatalytic routes provide efficient access to the highly valuable chiral building block, this compound, with excellent enantioselectivity. The choice between the two methods will often depend on the specific requirements of the research or development program.

The asymmetric transfer hydrogenation offers a well-established and robust method that is readily implemented in most organic synthesis laboratories. It provides high yields and excellent enantioselectivity, with the primary considerations being the cost of the chiral catalyst and the need for an inert atmosphere and organic solvents.

On the other hand, the biocatalytic approach represents a greener and often more selective alternative. The use of aqueous media, ambient conditions, and a biodegradable catalyst makes it an attractive option for large-scale and industrial applications. The initial investment in screening for a suitable ketoreductase can be offset by the high efficiency, selectivity, and improved environmental profile of the process.

For drug development professionals, the scalability and "green" credentials of the biocatalytic route are significant advantages, while the chemo-catalytic route offers flexibility and is well-suited for smaller-scale synthesis and rapid analogue generation. The selection of the optimal route will therefore be a balance between factors such as scale, cost, available equipment, and environmental considerations.

Determining the Enantiomeric Excess of (3S)-4,4-Dimethylpyrrolidin-3-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical methods for quantifying the enantiomeric purity of (3S)-4,4-dimethylpyrrolidin-3-ol, a valuable building block in medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their relative advantages and limitations.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of three common methods.

MethodPrincipleSample PreparationAnalysis TimeResolutionKey AdvantagesLimitations
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).Direct injection or derivatization to enhance detection.15-30 minBaseline separation (Rs > 1.5)High accuracy and precision, widely applicable.Requires specialized and often expensive chiral columns.
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Derivatization to increase volatility and improve separation.10-20 minHigh resolutionFast analysis times, high sensitivity.Requires derivatization, not suitable for non-volatile compounds.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct signals for each enantiomer.Simple mixing of the analyte with a CSA in an NMR tube.5-15 minDependent on the CSA and magnetic field strength.Rapid, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, may require expensive CSAs.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.

Experimental Workflow:

A Comparative Guide to the Structural Validation of Novel (3S)-4,4-dimethylpyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural validation of novel chiral molecules is a cornerstone of safe and effective therapeutic innovation. This guide provides a comparative overview of key analytical techniques for the structural elucidation of novel (3S)-4,4-dimethylpyrrolidin-3-ol derivatives, complete with experimental protocols and comparative data to aid in the validation process.

The Importance of Multi-faceted Structural Analysis

The confirmation of a molecule's three-dimensional structure, including its absolute stereochemistry, is critical. An incorrect structural assignment can have profound implications for its biological activity, toxicity, and patentability. Therefore, a combination of spectroscopic and spectrometric techniques is essential to provide orthogonal data, leading to an unambiguous structural assignment. The primary methods for the structural validation of small organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. For chiral molecules such as this compound derivatives, chiroptical methods are also indispensable.

General Workflow for Structural Validation

The process of validating a novel chemical structure follows a logical progression from confirming the molecular formula to elucidating the intricate details of its stereochemistry. The following diagram illustrates a typical workflow.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (HRMS) Determine Molecular Formula purification->ms nmr_1d 1D NMR ('H, 'C, DEPT) Identify Functional Groups & Carbon Skeleton ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) Establish Connectivity nmr_1d->nmr_2d stereo Stereochemical Analysis (NOESY/ROESY, Chiroptical Methods, X-ray) nmr_2d->stereo final Final Structure Confirmation stereo->final

A general workflow for the structural validation of a novel chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A combination of 1D and 2D NMR experiments can reveal the carbon-hydrogen framework, the connectivity of atoms, and through-space correlations that help define stereochemistry.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy (¹H and ¹³C):

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a carbon spectrum, often with proton decoupling, to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).

    • Set the spectral width to a wider range (e.g., 0 to 220 ppm).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations). This is crucial for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting different fragments of the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is vital for determining relative stereochemistry.

Comparative NMR Data

The following table presents hypothetical but expected ¹H and ¹³C NMR data for a generic this compound derivative and its potential (3R) diastereomer, highlighting key differences that would be observed in the spectra.

Position Expected ¹H Chemical Shift (ppm) & Multiplicity Expected ¹³C Chemical Shift (ppm) Key 2D Correlations (HMBC)
H-2 3.0 - 3.4 (m)55 - 60C-3, C-4, C-5
H-3 4.0 - 4.5 (m)70 - 75C-2, C-4, C-5
C-4 -40 - 45-
H-5 2.8 - 3.2 (m)50 - 55C-2, C-3, C-4
4-CH₃ 0.9 - 1.2 (s)20 - 25C-3, C-4, C-5
N-H 1.5 - 3.0 (br s)--
O-H 1.5 - 3.5 (br s)--

Note: The exact chemical shifts will depend on the other substituents on the pyrrolidine ring. The key diagnostic for stereochemistry would be the observation of different NOE correlations between the proton at C-3 and the methyl groups at C-4 in the two diastereomers.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. For pyrrolidine derivatives, positive mode is common.

    • The instrument should be calibrated to ensure high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Determine the m/z of the molecular ion (e.g., [M+H]⁺).

    • Use the accurate mass to calculate the elemental composition.

    • If MS/MS is performed, analyze the fragmentation pattern to confirm the connectivity of the molecule. Common fragmentation pathways for pyrrolidine derivatives involve the loss of the pyrrolidine ring or substituents.[1][2]

Comparative HRMS Data
Ion Expected Accurate Mass (for C₆H₁₃NO) Observed Mass (Hypothetical) Mass Error (ppm) Inferred Elemental Composition
[M+H]⁺ 116.1070116.10721.7C₆H₁₄NO

Chiroptical and Crystallographic Techniques

For chiral molecules, confirming the absolute stereochemistry is paramount. While NMR can often determine the relative stereochemistry, other techniques are needed for absolute configuration.

Decision-Making for Stereochemical Analysis

The choice of technique for absolute stereochemical determination depends on the properties of the compound and the available resources.

Stereochem_Decision_Tree start Need to Determine Absolute Stereochemistry crystal Can a suitable single crystal be grown? start->crystal xray Single-Crystal X-ray Crystallography crystal->xray Yes no_crystal No suitable crystal crystal->no_crystal No vcd Vibrational Circular Dichroism (VCD) no_crystal->vcd ecd Electronic Circular Dichroism (ECD) (Requires a chromophore) no_crystal->ecd mosher Mosher's Ester Analysis (NMR) no_crystal->mosher chiral_hplc Comparison to authentic sample via Chiral HPLC no_crystal->chiral_hplc

Decision flowchart for selecting a technique for absolute stereochemistry determination.
  • Single-Crystal X-ray Crystallography: This is the gold standard for determining the absolute structure of a molecule, providing an unambiguous 3D model. However, it requires the growth of a high-quality single crystal, which can be a significant challenge.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a computationally predicted spectrum for a known stereoisomer, the absolute configuration can be determined. This technique does not require crystallization.

  • Electronic Circular Dichroism (ECD): ECD is similar to VCD but uses UV-visible light. It is particularly useful for molecules containing a chromophore.

  • Mosher's Ester Analysis: This is a derivatization method followed by ¹H NMR analysis. The chiral compound is reacted with a chiral derivatizing agent (Mosher's acid), and the chemical shifts of the resulting diastereomeric esters are analyzed to deduce the absolute configuration.

Conclusion

The structural validation of novel this compound derivatives requires a comprehensive and multi-pronged analytical approach. By combining the detailed connectivity information from 1D and 2D NMR, the precise molecular formula from HRMS, and the definitive stereochemical information from techniques like X-ray crystallography or VCD, researchers can have high confidence in their structural assignments. This rigorous validation is a critical step in the journey of a novel compound from discovery to potential therapeutic application.

References

A Comparative Analysis of the Anticancer Activity of Novel Pyrrolidinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, pyrrolidinol analogs have emerged as a promising class of compounds with potent anticancer activities. This guide provides an objective comparison of the in vitro anticancer activity of various recently synthesized pyrrolidinol and related pyrrolidine derivatives, supported by experimental data from peer-reviewed studies.

Comparative Biological Activity

The anticancer efficacy of several pyrrolidinol and related analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of representative compounds from different studies, providing a basis for a comparative analysis of their anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Spirooxindole Analog 5g HepG2 (Liver Cancer)< 3.00[3]
MCF-7 (Breast Cancer)< 3.00[3]
HCT-116 (Colon Cancer)< 3.00[3]
Pyrrolidinone-Hydrazone 13 IGR39 (Melanoma)2.50 ± 0.46[4]
PPC-1 (Prostate Cancer)3.63 ± 0.45[4]
MDA-MB-231 (Breast Cancer)5.10 ± 0.80[4]
Panc-1 (Pancreatic Cancer)5.77 ± 0.80[4]
Spirooxindole Analog 5e A549 (Lung Cancer)3.48[5]
Spirooxindole Analog 5f A549 (Lung Cancer)1.2[5]
Pyrrolidine 3k HCT116 (Colon Cancer)See specific paper[6]
Pyrrolidine 3h HCT116 (Colon Cancer)See specific paper[6]
Thiosemicarbazone pyrrolidine–copper(II) complex 37a SW480 (Colon Cancer)0.99 ± 0.09[7]
Spiropyrrolidine-thiazolo-oxindole 43a HepG2 (Liver Cancer)0.85 ± 0.20[7]
Spiropyrrolidine-thiazolo-oxindole 43b HepG2 (Liver Cancer)0.80 ± 0.10[7]

Note: The direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and thereby, in the context of anticancer drug screening, cell viability.[8][9][10][11][12]

MTT Assay Protocol for Anticancer Drug Screening

1. Cell Seeding:

  • Cancer cells are harvested from culture and counted.

  • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The pyrrolidinol analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is carefully aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • Control wells containing cells treated with vehicle (e.g., DMSO) and wells with medium alone (blank) are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the 4-hour incubation, the medium containing MTT is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is used to subtract background absorbance.

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated using Graphviz (DOT language).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Pyrrolidinol Analogs B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.[13][14][15][16][17]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrrolidinol Pyrrolidinol Analogs Pyrrolidinol->PI3K Inhibition Pyrrolidinol->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for pyrrolidinol analogs.

References

Lack of Direct Comparative Data for (3S)- vs (3R)-4,4-dimethylpyrrolidin-3-ol Necessitates a Broader Examination of Stereochemical Impact in Pyrrolidinol Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available experimental data directly comparing the stereochemical impact of (3S)-4,4-dimethylpyrrolidin-3-ol and (3R)-4,4-dimethylpyrrolidin-3-ol. Despite the importance of stereochemistry in drug discovery and asymmetric synthesis, no studies providing a side-by-side analysis of these specific enantiomers in terms of their biological activity or catalytic efficacy could be identified. This absence of direct comparative data prevents the creation of a detailed comparison guide with quantitative data tables and specific experimental protocols as initially requested.

However, the crucial role of stereoisomerism in the broader class of pyrrolidinol derivatives is well-documented. The spatial arrangement of substituents on the pyrrolidine ring profoundly influences the molecule's interaction with chiral environments, such as biological targets (enzymes, receptors) or substrates in a chemical reaction. This guide will, therefore, provide a qualitative comparison based on established principles of stereochemistry and data from closely related pyrrolidinol analogues to highlight the anticipated differences in the impact of the (3S) and (3R) configurations of 4,4-dimethylpyrrolidin-3-ol.

The Decisive Role of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and chiral catalysts. The non-planar, puckered nature of the saturated five-membered ring, combined with the presence of stereocenters, leads to distinct three-dimensional shapes for different stereoisomers. This structural divergence is fundamental to their differential biological and chemical behavior.

For instance, in drug development, enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This is because biological targets are inherently chiral, and the binding affinity of a small molecule is highly dependent on a precise stereochemical fit, often described as a "lock and key" or "hand in glove" model.

Similarly, in asymmetric catalysis, chiral pyrrolidine-based organocatalysts are widely used to control the stereochemical outcome of a reaction. The specific configuration of the catalyst dictates the facial selectivity of the approach of a reactant to a substrate, leading to the preferential formation of one enantiomer of the product over the other.

Anticipated Stereochemical Impact of (3S)- vs (3R)-4,4-dimethylpyrrolidin-3-ol

While direct experimental data is unavailable, we can infer the likely differential impact of the (3S) and (3R) enantiomers of 4,4-dimethylpyrrolidin-3-ol based on studies of analogous compounds.

In Biological Systems:

The orientation of the hydroxyl group at the C3 position will be the primary determinant of differential biological activity. One enantiomer may position the hydroxyl group for a critical hydrogen bond interaction with an amino acid residue in a binding pocket of a protein, while the other enantiomer would place the hydroxyl group in a sterically or electronically unfavorable position, leading to reduced or no binding.

For example, studies on derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have demonstrated their potential as BACE1 inhibitors for the treatment of Alzheimer's disease. The specific stereochemistry is crucial for the compound to fit into the active site of the enzyme and exert its inhibitory effect. It is highly probable that if this compound were to show any biological activity, the (3R) enantiomer would exhibit a significantly different, likely much lower, potency.

The general principle of stereoselective biological activity is illustrated in the following diagram:

Stereochemical_Impact_on_Biological_Activity cluster_Enantiomers Enantiomers cluster_Target Chiral Biological Target (e.g., Enzyme) cluster_Outcome Biological Response S_Enantiomer This compound Target Active Site S_Enantiomer->Target Complementary Fit R_Enantiomer (3R)-4,4-dimethylpyrrolidin-3-ol R_Enantiomer->Target Mismatched Fit High_Activity High Affinity Binding => Therapeutic Effect Target->High_Activity Low_Activity Low/No Affinity Binding => Inactive or Off-Target Effects Target->Low_Activity Organocatalytic_Cycle cluster_Catalyst Chiral Catalyst cluster_Reactants Reactants cluster_Intermediate Key Intermediate cluster_Product Product Catalyst (3S) or (3R)-Pyrrolidinol Enamine Chiral Enamine Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Nitroolefin Nitroolefin Michael_Adduct Enantioenriched Michael Adduct Enamine->Michael_Adduct + Nitroolefin Michael_Adduct->Catalyst + H2O (Catalyst Regeneration)

Spectroscopic Distinctions Between Pyrrolidine Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in chemical synthesis and drug design. This guide provides an objective comparison of the spectroscopic differences between pyrrolidine diastereomers, supported by experimental data, to aid in their differentiation and analysis.

Pyrrolidine rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products. When these rings are substituted, they can form diastereomers—stereoisomers that are not mirror images of each other. While diastereomers share the same molecular formula and connectivity, their different spatial arrangements of atoms lead to distinct physical, chemical, and biological properties. Consequently, robust analytical methods are essential to distinguish between them. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose.

Comparative Spectroscopic Data: cis- vs. trans-2,5-Disubstituted Pyrrolidine

To illustrate the spectroscopic differences, we will examine the experimental data for a pair of diastereomeric 2,5-disubstituted pyrrolidines: dimethyl 1-benzyl-2-phenylpyrrolidine-3,3-dicarboxylate. The primary distinction between the two diastereomers lies in the relative orientation of the substituents at positions 2 and 5 of the pyrrolidine ring. In the cis isomer, these substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference gives rise to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers. The different spatial environments of the nuclei in each diastereomer result in variations in their chemical shifts (δ) and coupling constants (J).

¹H NMR Data

Protoncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)
H-24.75 (s)4.25 (t, J = 8.0 Hz)
H-42.40 (dd, J = 13.5, 6.8 Hz)2.55 (ddd, J = 13.2, 8.8, 6.8 Hz)
H-53.74-3.69 (m)3.29 (ddd, J = 8.8, 8.8, 6.8 Hz)
CH₂ (benzyl)3.61 (AB quartet)4.10 (d, J = 13.2 Hz), 3.33 (d, J = 13.2 Hz)
OCH₃3.69 (s), 3.06 (s)3.73 (s), 3.58 (s)

¹³C NMR Data

Carboncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)
C-268.969.8
C-359.960.2
C-433.534.5
C-555.456.9
CH₂ (benzyl)57.858.3
OCH₃52.3, 51.552.4, 52.2
C=O172.0, 170.9172.1, 171.6

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

NMR Spectroscopy

Sample Preparation: A sample of the pyrrolidine diastereomer (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Typically a proton-decoupled sequence.

    • Spectral width: 0 to 220 ppm

    • Temperature: 298 K

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phase, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat (liquid samples): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

  • Thin Film (solid samples): A solution of the compound in a volatile solvent is applied to a salt plate, and the solvent is allowed to evaporate.

  • KBr Pellet (solid samples): A small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The interferogram is converted to a spectrum via Fourier transform. A background spectrum is typically collected and subtracted from the sample spectrum.

Visualization of Diastereomer-Spectroscopy Relationship

The structural differences between the cis and trans diastereomers directly influence the magnetic environment of the protons and carbons, leading to the observed differences in their NMR spectra.

Spectroscopic_Differences cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_struct Substituents on the same face of the ring cis_nmr Distinct ¹H and ¹³C NMR Spectra - H-2 appears as a singlet - Specific chemical shifts for protons and carbons cis_struct->cis_nmr leads to Spectroscopy Spectroscopic Analysis (NMR, IR) cis_nmr->Spectroscopy analyzed by trans_struct Substituents on opposite faces of the ring trans_nmr Distinct ¹H and ¹³C NMR Spectra - H-2 appears as a triplet - Different chemical shifts compared to cis isomer trans_struct->trans_nmr leads to trans_nmr->Spectroscopy analyzed by Pyrrolidine Pyrrolidine Diastereomers Pyrrolidine->cis_struct can be Pyrrolidine->trans_struct can be

Caption: Relationship between diastereomeric structure and NMR spectroscopic output.

Conclusion

The differentiation of pyrrolidine diastereomers is readily achievable through standard spectroscopic techniques. NMR spectroscopy, in particular, provides a wealth of information through chemical shifts and coupling constants that allows for unambiguous assignment of the relative stereochemistry. The provided data and protocols serve as a practical guide for researchers in the synthesis and characterization of substituted pyrrolidines, ultimately contributing to the development of novel chemical entities with well-defined three-dimensional structures.

A Comparative Guide to the Cost-Effective Synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-4,4-dimethylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The cost-effective production of this intermediate is crucial for drug development programs. This guide provides a detailed comparison of two prominent synthetic pathways to this compound: a purely chemical route involving catalytic asymmetric reduction and a chemoenzymatic approach utilizing a keto reductase. The comparison focuses on key metrics such as overall yield, cost of starting materials and reagents, and the number of synthetic steps, providing a comprehensive overview for selecting the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthetic Pathways

MetricPathway 1: Catalytic Asymmetric ReductionPathway 2: Chemoenzymatic Reduction
Key Intermediate N-Boc-4,4-dimethyl-3-oxopyrrolidoneN-Boc-4,4-dimethyl-3-oxopyrrolidone
Stereoselective Step CBS-catalyzed reductionKeto Reductase (KRED) catalyzed reduction
Overall Yield (estimated) Moderate to HighHigh
Cost of Key Reagents Moderate to High (chiral catalyst)Variable (enzyme and cofactor)
Number of Steps 33
Scalability Readily scalablePotentially scalable, requires bioreactor
Environmental Impact Use of organic solvents and metal catalystsGenerally greener, aqueous conditions

Pathway 1: Catalytic Asymmetric Reduction

This pathway involves the synthesis of the key intermediate, N-Boc-4,4-dimethyl-3-oxopyrrolidone, followed by a stereoselective reduction using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Logical Workflow for Pathway 1

A Starting Materials: - Di-tert-butyl dicarbonate - 3-Amino-2,2-dimethylpropanoic acid B Step 1: Synthesis of N-Boc-3-amino-2,2-dimethylpropanoic acid A->B C Step 2: Intramolecular Cyclization to N-Boc-4,4-dimethyl-3-oxopyrrolidone B->C D Step 3: Asymmetric Reduction (e.g., CBS Catalyst, Borane) C->D E Final Product: This compound D->E

Caption: Workflow for the catalytic asymmetric synthesis.

Experimental Protocols

Step 1 & 2: Synthesis of N-Boc-4,4-dimethyl-3-oxopyrrolidone

A plausible route to the key intermediate, while not explicitly detailed for the dimethyl derivative in the searched literature, can be adapted from general procedures for similar 4,4-disubstituted-3-oxopyrrolidones. This typically involves the N-protection of a suitable amino acid precursor followed by an intramolecular cyclization.

  • Protocol: A detailed experimental protocol for the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones has been developed, which can be adapted for the 4,4-dimethyl analog. This procedure generally involves a three-step sequence starting from commercially accessible and cost-saving reagents.

Step 3: Asymmetric Reduction of N-Boc-4,4-dimethyl-3-oxopyrrolidone

The stereoselective reduction of the prochiral ketone is the critical step to establish the desired (3S)-stereochemistry. The use of an oxazaborolidine catalyst, such as the CBS catalyst, with a borane source is a well-established method for the enantioselective reduction of ketones.

  • Protocol: To a solution of N-Boc-4,4-dimethyl-3-oxopyrrolidone in a suitable solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) followed by the slow addition of a borane reagent (e.g., borane-dimethyl sulfide complex). The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by standard procedures. High enantioselectivities are often achieved with this method.

Cost-Effectiveness Analysis
Reagent/MaterialPathway 1: Estimated Cost
3-Amino-2,2-dimethylpropanoic acidLow to Moderate
Di-tert-butyl dicarbonate (Boc-anhydride)Moderate
Reagents for cyclizationLow to Moderate
(R)-2-Methyl-CBS-oxazaborolidineHigh
Borane-dimethyl sulfide complexModerate
Solvents and purification materialsModerate
Overall Estimated Cost Moderate to High

Pathway 2: Chemoenzymatic Reduction

This pathway also commences with the synthesis of N-Boc-4,4-dimethyl-3-oxopyrrolidone. However, the crucial stereoselective reduction is achieved using a keto reductase (KRED), an enzyme that can exhibit high enantioselectivity.

Logical Workflow for Pathway 2

A Starting Materials: - Di-tert-butyl dicarbonate - 3-Amino-2,2-dimethylpropanoic acid B Step 1: Synthesis of N-Boc-3-amino-2,2-dimethylpropanoic acid A->B C Step 2: Intramolecular Cyclization to N-Boc-4,4-dimethyl-3-oxopyrrolidone B->C D Step 3: Enzymatic Reduction (Keto Reductase, Cofactor) C->D E Final Product: This compound D->E

Caption: Workflow for the chemoenzymatic synthesis.

Experimental Protocols

Step 1 & 2: Synthesis of N-Boc-4,4-dimethyl-3-oxopyrrolidone

The synthesis of the key keto-pyrrolidone intermediate is identical to that in Pathway 1.

Step 3: Enzymatic Reduction of N-Boc-4,4-dimethyl-3-oxopyrrolidone

Keto reductases are powerful biocatalysts for the asymmetric reduction of ketones to chiral alcohols. This step typically involves incubating the substrate with the enzyme and a cofactor (e.g., NADH or NADPH), which can be regenerated in situ.

  • Protocol: A one-pot photoenzymatic synthesis route for N-Boc-3-hydroxypyrrolidines has been reported, which can be adapted for this substrate. In a buffered aqueous solution, N-Boc-4,4-dimethyl-3-oxopyrrolidone is incubated with a suitable keto reductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol and an alcohol dehydrogenase). The reaction is gently agitated at a controlled temperature and pH until the starting material is consumed. The product is then extracted and purified. This method often results in very high conversions and excellent enantiomeric excess (>99%).

Cost-Effectiveness Analysis
Reagent/MaterialPathway 2: Estimated Cost
3-Amino-2,2-dimethylpropanoic acidLow to Moderate
Di-tert-butyl dicarbonate (Boc-anhydride)Moderate
Reagents for cyclizationLow to Moderate
Keto Reductase (KRED)Variable (can be high for initial purchase)
Cofactor (e.g., NAD(P)H)High (but used catalytically with regeneration)
Cofactor regeneration system componentsLow to Moderate
Buffer and extraction solventsLow
Overall Estimated Cost Potentially Lower than Pathway 1 at scale

Summary and Outlook

Both the catalytic asymmetric reduction and the chemoenzymatic reduction pathways offer viable routes to the synthesis of this compound.

  • Pathway 1 (Catalytic Asymmetric Reduction) is a well-established and robust chemical method. Its primary drawback is the cost of the chiral catalyst. However, the methodology is readily scalable and utilizes standard organic synthesis techniques.

  • Pathway 2 (Chemoenzymatic Reduction) presents a greener and often more selective alternative. The high enantioselectivity of keto reductases can lead to products of exceptional purity. While the initial investment in the enzyme may be higher, the potential for enzyme recycling and the use of cheaper, more environmentally friendly reagents can make this pathway more cost-effective, particularly at a larger scale.

The choice between these two pathways will ultimately depend on the specific requirements of the research or production campaign, including the desired scale, budget for reagents, and available equipment (e.g., bioreactors for enzymatic reactions). For early-stage research and smaller scale synthesis, the catalytic approach might be more straightforward to implement. For larger scale production where cost and environmental impact are major considerations, the chemoenzymatic route is a highly attractive option. Further process optimization for both routes could lead to even greater cost-effectiveness.

Safety Operating Guide

Proper Disposal of (3S)-4,4-dimethylpyrrolidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Waste Characterization

(3S)-4,4-dimethylpyrrolidin-3-ol is a derivative of pyrrolidine. Pyrrolidine and similar compounds exhibit multiple hazardous characteristics. Therefore, this compound waste must be treated as hazardous. The primary hazards associated with this class of chemicals include:

  • Flammability: Pyrrolidine is a flammable liquid and vapor.[1][2][3]

  • Corrosivity: It can cause severe skin burns and eye damage.[2][3][4]

  • Toxicity: It is harmful if swallowed or inhaled and can be toxic to aquatic life.[1][2][3][5]

Based on these properties, any waste containing this compound must be classified as hazardous chemical waste.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table summarizes the key hazard and disposal-related data for the parent compound, pyrrolidine, which should be used as a conservative guide.

PropertyValueCitation(s)
GHS Hazard Statements H225, H301, H314, H332, H411[2]
Description Highly flammable liquid and vapor, Toxic if swallowed, Causes severe skin burns and eye damage, Harmful if inhaled, Toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[4][6]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[3][6]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is essential for safety and regulatory compliance.

Waste Segregation and Collection
  • Do not dispose of this compound down the drain or in regular trash. [7][8] This compound and its solutions are considered hazardous waste.

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible waste container.[9]

  • Segregate this waste stream from other incompatible chemical wastes, such as strong oxidizing agents and acids, to prevent violent reactions.[10]

Waste Container Selection and Labeling
  • Container Selection: Use a chemically resistant container, preferably high-density polyethylene (HDPE), for collecting the waste.[8] Ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[7] Do not use metal containers for acidic or basic waste.[9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Also, list all components and their approximate concentrations if it is a mixed waste stream. The label should also indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).

On-site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][10]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste.[7][8] Store it in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[7]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days for large quantity generators), contact your institution's EHS department to arrange for a pickup.[8][9]

  • Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste in accordance with local, state, and federal regulations.[5][9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select Compatible Waste Container B->C X Prohibited Disposal Routes B->X D Label Container Clearly 'Hazardous Waste' C->D E Store in Designated SAA D->E F Keep Container Closed E->F G Arrange for EHS Pickup F->G Container Full or Time Limit Reached H Final Disposal by Licensed Vendor G->H Y Drain Disposal X->Y Z Regular Trash X->Z

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (3S)-4,4-dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of (3S)-4,4-dimethylpyrrolidin-3-ol. The following procedures are critical for ensuring laboratory safety and minimizing risk.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). The selection of suitable gloves depends on the specific material and manufacturer.[3]

    • Clothing: A lab coat is required. For larger quantities or where splashing is possible, wear chemical-resistant aprons or full-body suits.[1][2] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.[1][2]

  • Footwear: Wear closed-toe shoes; safety footwear or gumboots are recommended when handling corrosive liquids.[3]

Quantitative Data Summary

The following table summarizes key hazard information based on related pyrrolidine compounds. These values should be treated as estimates for this compound in the absence of specific data.

Hazard ClassificationGHS Statements (for related compounds)Control Measures
Flammability H225: Highly flammable liquid and vapour.[3][4]Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use explosion-proof electrical and ventilation equipment.[1][2][4] Ground and bond containers.[3][4]
Acute Toxicity H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3]Avoid all personal contact, including inhalation.[3] Wash hands thoroughly after handling.[1][2][4]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[3][4] H315: Causes skin irritation.[5][6]Wear protective gloves and clothing.[1][2][3][4]
Eye Damage/Irritation H319: Causes serious eye irritation.[5][6]Wear chemical safety goggles and a face shield.[1][2]
Respiratory Irritation H335: May cause respiratory irritation.[5][6]Work in a well-ventilated area, preferably a chemical fume hood.[1][2][3][4]

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][7]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required personal protective equipment (PPE).

  • Dispensing and Use:

    • Ground and bond all containers when transferring the material to prevent static discharge.[4][7]

    • Use only non-sparking tools.[1][2]

    • Keep the container tightly closed when not in use.[2][3][4][7]

    • Avoid inhalation of vapors and any contact with skin and eyes.[3][4]

    • If any symptoms of exposure occur (e.g., irritation), move to fresh air immediately and seek medical attention.[1][6]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][2][4]

    • Clean the work area, decontaminating surfaces as necessary.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan:

  • Waste Collection:

    • Dispose of contents and container to an approved waste disposal plant.[1][2]

    • Collect waste in a suitable, labeled, and closed container.

    • Do not mix with incompatible waste streams.

  • Spill Management:

    • Minor Spills:

      • Remove all ignition sources.[3][7]

      • Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

      • Collect the absorbed material into a suitable container for disposal.[7]

      • Ventilate the area and clean the spill site.[7]

    • Major Spills:

      • Evacuate the area immediately.

      • Contact your institution's environmental health and safety (EHS) department.

      • Prevent the spill from entering drains or waterways.[7]

Visual Workflow for Safe Handling

prep 1. Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling 2. Handling fume_hood->handling dispense Dispense Compound (Use Grounded Equipment) handling->dispense reaction Perform Experiment dispense->reaction cleanup 3. Post-Handling & Disposal reaction->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate waste Dispose of Waste (Labeled, Sealed Container) decontaminate->waste remove_ppe Remove PPE waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.